molecular formula C7H4BrF3N2O2 B1279612 4-Bromo-2-nitro-5-(trifluoromethyl)aniline CAS No. 683241-86-3

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Cat. No.: B1279612
CAS No.: 683241-86-3
M. Wt: 285.02 g/mol
InChI Key: PXTYWQVWAJBPIB-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF3N2O2 and its molecular weight is 285.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYWQVWAJBPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470756
Record name 4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683241-86-3
Record name 4-bromo-2-nitro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide to 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its known applications and safety considerations.

Chemical and Physical Properties

This compound, with the CAS number 683241-86-3 , is a substituted aniline derivative. Its structure incorporates a bromine atom, a nitro group, and a trifluoromethyl group, making it a versatile building block in organic synthesis. While specific experimental data for this exact compound is limited in publicly available literature, the properties of structurally similar compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromo-2-nitro-6-(trifluoromethyl)aniline[1]4-Bromo-2-(trifluoromethyl)aniline[2]4-Bromo-2-nitroaniline[3]
CAS Number 683241-86-3157026-18-1445-02-3875-51-4
Molecular Formula C₇H₄BrF₃N₂O₂C₇H₄BrF₃N₂O₂C₇H₅BrF₃NC₆H₅BrN₂O₂
Molecular Weight 285.02 g/mol 285.02 g/mol 240.02 g/mol 217.02 g/mol
Appearance Not specifiedWhite powderNot specifiedSolid
Boiling Point Not specified273.5 °C at 760 mmHg84-86 °C at 5 mmHgNot specified
Density Not specified1.859 g/cm³1.71 g/mL at 25 °CNot specified
Flash Point Not specified119.2 °C107 °C (closed cup)Not applicable
Refractive Index Not specified1.5621.532 (at 20 °C)Not specified

Synthesis

A potential starting material is 3-amino-4-bromobenzotrifluoride. Nitration of this precursor would likely yield the target compound. The electron-donating amino group and the deactivating but ortho-, para-directing bromine atom, along with the strongly deactivating meta-directing trifluoromethyl group, would influence the position of the incoming nitro group.

Alternatively, the synthesis could start from 4-nitro-3-(trifluoromethyl)aniline. Bromination of this intermediate could potentially yield this compound. This starting material is known to be used in the synthesis of other important chemical intermediates.[4]

Logical Workflow for a Potential Synthesis:

start Starting Material (e.g., 3-amino-4-bromobenzotrifluoride) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Final Product This compound purification->product

Caption: A potential synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries.

While specific biological activities of this compound itself are not well-documented, its role as a precursor is significant. For instance, related compounds are used in the preparation of antagonists for the transient receptor potential melastatin 8 (TRPM8), which are investigated for the treatment of pain associated with cold stimuli.[5] The structural motifs present in this compound are found in various biologically active compounds, suggesting its potential utility in the development of novel therapeutic agents.

Experimental Protocols

As a specific experimental protocol for the synthesis of this compound is not available, a general procedure for the bromination of a substituted aniline, adapted from a patent for a similar compound, is provided below for illustrative purposes. Note: This is a generalized protocol and would require optimization for the specific synthesis of the target compound.

General Protocol for the Bromination of a Substituted Aniline (Illustrative)

  • Materials:

    • Substituted aniline (1.0 eq)

    • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) (1.0-1.2 eq)

    • Anhydrous solvent (e.g., Acetic Acid, Dichloromethane, or Pyridine)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)

  • Procedure:

    • Dissolve the substituted aniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add the brominating agent to the cooled solution while stirring vigorously. The addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period (monitoring by TLC is recommended).

    • Upon completion of the reaction, quench the reaction mixture by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to consume excess bromine).

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure bromoaniline derivative.

Spectroscopic Data

Table 2: Spectroscopic Data for a Related Compound: 4-Bromo-2,5-bis(trifluoromethyl)aniline [6]

Spectroscopic Technique Data
¹H NMR (CDCl₃, δ, ppm) 7.56 (d, J=2Hz, 1H); 7.39 (dd, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H), 4.17 (br, s, 2H)
¹³C NMR (CDCl₃, δ, ppm) 143.5; 135.6; 129.2; 124.1; 118.8; 115.3
¹⁹F NMR (CDCl₃, δ, ppm) -63.2
Mass Spectrometry (EI, m/z) 238.96 (100%), 240.96 (97%)

Safety and Handling

Substituted anilines and nitro compounds should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, this compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.[3]

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its polysubstituted aromatic structure provides a versatile platform for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical sectors. Further research to fully elucidate its physicochemical properties, develop a robust synthetic protocol, and explore its biological activities is warranted.

References

In-Depth Technical Guide: 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a halogenated aromatic amine of interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, a potential synthetic route, and its relevance as a building block for more complex molecules.

Core Molecular Data

This compound is a substituted aniline featuring a bromine atom, a nitro group, and a trifluoromethyl group attached to the benzene ring. These functional groups impart unique reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of novel compounds.

PropertyValue
Molecular Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.018 g/mol
CAS Number 683241-86-3
Appearance Likely a solid, specific color not detailed
Purity ≥97% (as commercially available)
Storage Room temperature

Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a general method for the preparation of bromoanilines is described in Chinese patent CN102993022A. The following is a plausible experimental protocol derived from the general principles of electrophilic aromatic substitution on substituted anilines.

General Experimental Protocol: Bromination of a Substituted Aniline

This protocol outlines a general procedure for the bromination of an aniline derivative, which can be adapted for the synthesis of this compound from a suitable precursor.

Materials:

  • 2-Nitro-5-(trifluoromethyl)aniline (Substrate)

  • Copper(II) bromide (CuBr₂) (Brominating agent and catalyst)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel (e.g., Round-bottom flask)

  • Stirring apparatus (e.g., Magnetic stirrer)

  • Standard work-up and purification equipment (e.g., Separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the substrate, 2-nitro-5-(trifluoromethyl)aniline, in an appropriate solvent such as THF.

  • Addition of Brominating Agent: To the stirred solution, add copper(II) bromide. The patent suggests CuBr can act as both the bromine source and a catalyst.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The optimal temperature and reaction time would need to be determined empirically, likely by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is subjected to a standard aqueous work-up. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove impurities.

  • Purification: The crude product is purified, for example by column chromatography on silica gel, to yield the desired this compound.

Characterization:

The final product should be characterized to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry (MS), and HPLC are standard methods for this purpose. A Chinese patent provides the following characterization data for a similarly named compound, which is presumed to be the target molecule: ¹H NMR (CDCl₃, δ, ppm): 7.56 (d, J=2Hz, 1H); 7.39 (d, d, J=2Hz, J=8.8Hz, 1H), 6.64 (d, J=8.8Hz, 1H), 4.17 (br, s, 2H).[1]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis & Characterization start Start with 2-Nitro-5-(trifluoromethyl)aniline dissolve Dissolve in Solvent start->dissolve add_reagent Add Brominating Agent (e.g., CuBr2) dissolve->add_reagent react Controlled Reaction (Temperature & Time) add_reagent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify characterize Spectroscopic Analysis (NMR, MS) purify->characterize purity_check Purity Assessment (HPLC) characterize->purity_check final_product Pure 4-Bromo-2-nitro-5- (trifluoromethyl)aniline purity_check->final_product

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Applications in Drug Development

Substituted anilines are crucial scaffolds in medicinal chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group can be a precursor for an amino group or participate in specific interactions. The bromo substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures.

The logical relationship for the utility of this compound as a building block in drug discovery is outlined below.

G cluster_modification Chemical Modification cluster_derivatives Derivative Synthesis start 4-Bromo-2-nitro-5- (trifluoromethyl)aniline cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling reduction Reduction of Nitro Group to Amine start->reduction biaryl Biaryl Compounds cross_coupling->biaryl heterocycles Heterocyclic Structures cross_coupling->heterocycles diamines Substituted Diamines reduction->diamines bio_screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) biaryl->bio_screening heterocycles->bio_screening diamines->bio_screening

Caption: Potential synthetic utility of this compound in drug discovery.

Safety Information

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3). Due to the limited availability of experimental data for this specific isomer, this document leverages predicted values and information from structurally related compounds to offer a thorough profile for research and development purposes.

Core Chemical Properties

This compound is a substituted aniline derivative featuring a bromine atom, a nitro group, and a trifluoromethyl group. These functionalities impart unique electronic and steric properties, making it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound. It is crucial to note that some of these values are predictions and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₇H₄BrF₃N₂O₂---
Molecular Weight 285.02 g/mol ---
CAS Number 683241-86-3---
Appearance Solid (Predicted)[1]
Boiling Point 310.7 ± 42.0 °C (Predicted)[1]
Density 1.859 ± 0.06 g/cm³ (Predicted)[1]
LogP 4.06270 (Calculated)[2]
Polar Surface Area (PSA) 71.84 Ų (Calculated)[2]
Purity Typically ≥97%[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the bromine, nitro, and trifluoromethyl substituents. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to exhibit a singlet for the -CF₃ group.

  • Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), C-F stretching of the trifluoromethyl group, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the loss of the nitro group, bromine, and trifluoromethyl group.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established organic chemistry principles and protocols for analogous compounds.

Plausible Synthetic Pathway

A logical synthetic approach would involve a multi-step process, likely starting from a commercially available substituted benzene derivative. The following diagram illustrates a potential synthetic workflow.

G cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_reaction2 Step 2: Amination (Hypothetical) start 4-Bromo-1-(trifluoromethyl)benzene reaction1 Nitrating Agent (e.g., HNO₃/H₂SO₄) start->reaction1 Electrophilic Aromatic Substitution intermediate1 1-Bromo-2-nitro-4-(trifluoromethyl)benzene reaction1->intermediate1 reaction2 Aminating Agent intermediate1->reaction2 Nucleophilic Aromatic Substitution or Reduction/Functionalization final_product This compound reaction2->final_product

Caption: A plausible synthetic pathway for this compound.

General Experimental Methodology (Hypothetical)

Step 1: Nitration of a Suitable Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the starting material (e.g., a substituted bromotrifluoromethylbenzene) in a suitable solvent (e.g., concentrated sulfuric acid) to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-intermediate.

Step 2: Introduction of the Amine Group

The introduction of the amine group would depend on the specific intermediate. If a suitable precursor is used, this could involve a nucleophilic aromatic substitution reaction. Alternatively, if a different isomer is synthesized first, a multi-step process involving reduction of a second nitro group and subsequent functional group interconversion might be necessary.

Purification Protocol

Purification of the final product would likely involve one or both of the following standard laboratory techniques:

Recrystallization:

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) would be used. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent to obtain the purified this compound.

The following diagram illustrates a general workflow for the purification and analysis of the target compound.

G cluster_purification Purification Workflow cluster_analysis Analytical Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purified Purified Product recrystallization->purified column_chromatography->purified nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purified->nmr Structure Confirmation ms Mass Spectrometry purified->ms Molecular Weight and Fragmentation ir IR Spectroscopy purified->ir Functional Group Identification purity_analysis Purity Analysis (e.g., HPLC, GC) purified->purity_analysis Purity Determination

Caption: General workflow for the purification and analysis of this compound.

Safety and Handling

Based on the available safety data for this compound and its structural analogs, the following precautions should be observed:

  • Hazard Classification: The compound is classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere.[1]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: In case of contact, immediately flush the eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: If inhaled, move the person to fresh air.

    • Ingestion: If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic organic chemistry. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its predicted properties, plausible synthetic and purification strategies, and essential safety information. Researchers and drug development professionals are encouraged to use this information as a starting point for their work and to conduct thorough experimental verification of the properties and protocols outlined herein.

References

Spectroscopic Characterization of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-bromo-2-nitro-5-(trifluoromethyl)aniline. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectral data based on the analysis of structurally related molecules. It also includes comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4Singlet1HH-3
~ 7.8 - 8.0Singlet1HH-6
~ 5.0 - 6.0Broad Singlet2HNH₂

Note: The chemical shifts are predicted for a CDCl₃ solvent. The broadness of the NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-1 (C-NH₂)
~ 135 - 140C-2 (C-NO₂)
~ 130 - 135C-3 (C-H)
~ 115 - 120C-4 (C-Br)
~ 120 - 125 (quartet)C-5 (C-CF₃)
~ 125 - 130C-6 (C-H)
~ 120 - 125CF₃

Note: The chemical shifts are predicted for a CDCl₃ solvent. The carbon attached to the CF₃ group is expected to appear as a quartet due to C-F coupling.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium-StrongN-H stretch (asymmetric and symmetric)
1610 - 1630MediumN-H bend
1520 - 1560StrongNO₂ asymmetric stretch
1330 - 1370StrongNO₂ symmetric stretch
1200 - 1350StrongC-F stretch
1000 - 1100StrongC-F stretch
800 - 900StrongC-H out-of-plane bend
600 - 700Medium-StrongC-Br stretch

Note: The IR spectrum is predicted for a solid sample, likely prepared as a KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
284/286[M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes)
267/269[M-OH]⁺
238/240[M-NO₂]⁺
215[M-Br]⁺
187[M-Br-NO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (N-H, NO₂, C-F, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this type of molecule.

  • Instrumentation:

    • A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Observe the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials reaction Chemical Reaction (e.g., Nitration, Bromination) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight & Fragmentation data_analysis Spectral Data Interpretation and Comparison with Predictions nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, offers a unique combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical compounds and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it an important intermediate in the development of targeted therapeutics and advanced polymers.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also includes data for structurally related compounds to provide a comparative context. Furthermore, detailed experimental protocols for the determination of key physical properties are presented, alongside a plausible synthetic workflow for its preparation.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction optimization, and incorporation into various applications. While experimental data is sparse, predicted values and data from analogous compounds offer valuable insights.

Data Presentation

The following table summarizes the available quantitative data for this compound and a selection of its structural isomers and related compounds. This comparative approach allows for a more nuanced understanding of the impact of substituent placement on the physical properties of the molecule.

PropertyThis compound4-Bromo-2-nitroaniline4-Bromo-2-(trifluoromethyl)aniline4-Bromo-2-nitro-6-(trifluoromethyl)aniline
CAS Number 683241-86-3875-51-4445-02-3157026-18-1
Molecular Formula C₇H₄BrF₃N₂O₂C₆H₅BrN₂O₂C₇H₅BrF₃NC₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol 217.02 g/mol 240.02 g/mol 285.02 g/mol
Melting Point Data Not Available110-113 °CData Not AvailableData Not Available
Boiling Point 310.7 ± 42.0 °C (Predicted)[1]308.7 °C84-86 °C / 5 mmHg273.5 °C at 760 mmHg
Density 1.859 ± 0.06 g/cm³ (Predicted)[1]1.812 g/cm³1.71 g/mL at 25 °C1.859 g/cm³
Refractive Index Data Not Available1.669n20/D 1.5321.562
Storage Keep in dark place, Inert atmosphere, Room temperature[1]Not specifiedNot specifiedSealed in a cool, dry place

Experimental Protocols

Accurate determination of physical properties is fundamental for the reliable application of a chemical compound. The following sections detail standardized experimental protocols for measuring key physical characteristics.

Melting Point Determination

The melting point is a critical indicator of purity. The protocol described here is a general method applicable for crystalline organic solids.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology (Gravimetric Method):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is allowed to stand, and any undissolved solid is separated by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Mandatory Visualization

Proposed Synthetic Workflow

A plausible and efficient route for the synthesis of this compound involves the regioselective nitration of 4-bromo-3-(trifluoromethyl)aniline. The amino group of the starting material is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethyl group and the bromine atom, the incoming nitro group is directed to the position ortho to the amino group and meta to the trifluoromethyl group.

SynthesisWorkflow reagents HNO₃, H₂SO₄ product This compound reagents->product start 4-Bromo-3-(trifluoromethyl)aniline start->product Nitration

Caption: Proposed synthesis of this compound.

References

4-Bromo-2-nitro-5-(trifluoromethyl)aniline structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, including its structure, nomenclature, physicochemical properties, and its relevance in synthetic and medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a substituted aniline derivative with a bromine atom, a nitro group, and a trifluoromethyl group attached to the benzene ring.

Systematic IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 683241-86-3[1]
Molecular Formula C₇H₄BrF₃N₂O₂[1]
Molecular Weight 285.02 g/mol [1]

Spectroscopic Data for Isomer (4-nitro-3-(trifluoromethyl)aniline):

For the purpose of providing context for researchers, the following table includes experimental spectroscopic data for the isomeric compound, 4-nitro-3-(trifluoromethyl)aniline. These values can offer an indication of the expected spectral characteristics of the target molecule.

Spectroscopic DataKey FeaturesReference
FT-IR (cm⁻¹) The Fourier transform infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm⁻¹.[2]
FT-Raman (cm⁻¹) The FT-Raman spectrum was recorded in the range of 3500–100 cm⁻¹.[2]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible scientific literature. However, a plausible synthetic route can be inferred from established organic chemistry principles and patent literature describing the synthesis of structurally related compounds.

A potential synthetic pathway could involve the nitration of a brominated and trifluoromethylated aniline precursor. For instance, a method analogous to the preparation of "4-bromo-2-5-trifluoromethylaniline" described in Chinese patent CN102993022A could be adapted.[3] This would likely involve the bromination of an appropriate aminobenzotrifluoride derivative followed by a regioselective nitration step.

Logical Synthesis Workflow:

G start Starting Material (e.g., 3-Amino-4-bromobenzotrifluoride) step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 product This compound step1->product

Caption: A logical workflow for the potential synthesis of this compound.

Applications in Drug Development

Substituted anilines, particularly those bearing trifluoromethyl and nitro groups, are pivotal intermediates in medicinal chemistry. The trifluoromethyl group is known to enhance several key properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The nitro group, while sometimes associated with toxicity, can also be a crucial pharmacophore or a precursor to an amino group, which can be further functionalized.

While specific applications of this compound as a direct precursor to a marketed drug are not widely documented, its structural motifs are present in various biologically active molecules. It is a valuable building block for the synthesis of more complex molecules in drug discovery programs, potentially targeting a range of therapeutic areas.

Safety and Handling

Detailed safety and handling information for this compound is not available. However, based on the known hazards of structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related nitroaniline derivatives, hazards include acute toxicity if swallowed, in contact with skin, or if inhaled. Therefore, caution is advised when handling this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential reactivity of the chemical compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3). The information is intended for laboratory personnel and professionals in the fields of chemical research and drug development. This document synthesizes available safety data and provides insights into its handling based on its chemical structure and the known properties of analogous compounds.

Chemical and Physical Properties

This compound is a substituted aniline with a molecular formula of C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol . While specific, experimentally determined physical properties for this exact compound are not extensively published, data for structurally similar compounds can provide valuable estimates. The presence of a bromine atom and a trifluoromethyl group suggests a relatively high density. The nitro and amino groups on the aromatic ring will influence its polarity and solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Bromo-2-nitroaniline[1]4-Bromo-2-(trifluoromethyl)aniline[2]
CAS Number 683241-86-3875-51-4445-02-3
Molecular Formula C₇H₄BrF₃N₂O₂C₆H₅BrN₂O₂C₇H₅BrF₃N
Molecular Weight 285.02 g/mol 217.02 g/mol 240.02 g/mol
Appearance Not specified (likely a solid)SolidNot specified
Storage Temperature Room temperature[3]+4°CNot specified

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, potential for organ damage through prolonged or repeated exposure, and its environmental impact.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.

Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, handling of this compound requires strict adherence to safety protocols to minimize exposure.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

PPE_Workflow start Handling this compound fume_hood Work in a certified chemical fume hood start->fume_hood eye_protection Wear chemical safety goggles or face shield fume_hood->eye_protection hand_protection Wear chemical-resistant gloves (e.g., nitrile, neoprene) eye_protection->hand_protection body_protection Wear a flame-retardant lab coat hand_protection->body_protection respiratory_protection Use a NIOSH-approved respirator if dust/aerosols are generated body_protection->respiratory_protection end Proceed with experiment respiratory_protection->end

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • The compound may be light-sensitive; store in a dark place.

Disposal
  • Dispose of this chemical and its container in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated materials should be treated as hazardous waste.

Disposal_Workflow start Waste Generation collect_waste Collect waste in a designated, properly labeled, sealed container start->collect_waste check_compatibility Ensure waste compatibility if mixing with other chemicals collect_waste->check_compatibility hazardous_waste Treat as hazardous waste check_compatibility->hazardous_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal hazardous_waste->contact_ehs end Waste Disposed contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Reactivity and Stability

This compound is expected to be stable under recommended storage conditions. However, it possesses several functional groups that dictate its reactivity.

  • Aniline Moiety: The amino group can act as a nucleophile and is susceptible to oxidation. It can also be diazotized.

  • Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino) and electron-withdrawing (nitro, trifluoromethyl) groups, which will influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

  • Bromo Group: The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group.

  • Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution.

Incompatible Materials: Strong oxidizing agents, strong acids.

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural features suggest its utility in common organic transformations. The following are representative protocols for analogous compounds that can likely be adapted.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with an amine.[4]

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid or ester.[5][6][7]

Materials:

  • Aryl bromide (e.g., this compound) (1.0 equiv)

  • Boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

  • In a round-bottom flask or Schlenk tube, combine the aryl bromide, boronic acid or ester, and base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Reaction Setup reagents Combine aryl halide, coupling partner, catalyst, ligand, and base in a flask start->reagents inert_atmosphere Establish an inert atmosphere (e.g., Argon or Nitrogen) reagents->inert_atmosphere solvent Add degassed solvent(s) inert_atmosphere->solvent reaction Heat and stir for the required duration solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography or recrystallization workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Spectroscopic Analysis

Characterization of this compound would typically involve standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will appear as doublets or doublets of doublets. The amine protons will likely be a broad singlet. Chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Aromatic carbons will be observed, with chemical shifts influenced by the attached functional groups. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the CF₃ group is expected.
FT-IR Characteristic peaks for N-H stretching of the amine, asymmetric and symmetric stretching of the NO₂ group, C-F stretching, and C-Br stretching are expected.
Mass Spectrometry The molecular ion peak should be observable, along with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet (SDS) provided by the supplier and are fully trained in the proper handling of hazardous materials.

References

The Synthetic Versatility of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS No. 683241-86-3), a key fluorinated building block in modern medicinal and agrochemical research. This document details the molecule's core physicochemical properties, predictable reactivity based on its functional groups, and specific, cited experimental protocols for its synthesis and subsequent derivatization. All quantitative data is presented in structured tables, and key chemical transformations and workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Core Physicochemical and Reactivity Profile

This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of three key substituents on the aniline ring: the amino (-NH₂), nitro (-NO₂), and trifluoromethyl (-CF₃) groups, along with a reactive bromine (-Br) atom.

  • Amino Group (-NH₂): As a strong activating group, the amino moiety increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, its basic nature can lead to salt formation in acidic media, which alters its directing effects.

  • Nitro (-NO₂) and Trifluoromethyl (-CF₃) Groups: Both are powerful electron-withdrawing groups. They significantly decrease the electron density of the ring, making it susceptible to nucleophilic attack. The nitro group, positioned ortho to the amine and meta to the bromine, strongly influences the molecule's electrophilic character.

  • Bromo (-Br) Atom: The bromine atom is a versatile functional handle. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly due to activation by the adjacent nitro group. Furthermore, it is a key participant in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.

This unique combination of functional groups makes this compound a valuable intermediate for constructing complex molecular architectures.

Synthesis via Electrophilic Bromination

The primary route to synthesizing this compound is through the regioselective electrophilic bromination of its precursor, 4-nitro-3-(trifluoromethyl)aniline. The amino group directs the incoming bromine electrophile to the ortho position.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start 4-Nitro-3-(trifluoromethyl)aniline product This compound start->product Bromination reagent N-Bromosuccinimide (NBS) reagent->product solvent Acetonitrile (ACN) solvent->product temp Room Temperature temp->product G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product start This compound product 4-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-nitro-5-(trifluoromethyl)aniline start->product SNAr Reaction nucleophile 3-(Trifluoromethyl)-1H-pyrazol-5-amine nucleophile->product base Potassium Carbonate (K2CO3) base->product solvent N,N-Dimethylformamide (DMF) solvent->product temp 100 °C temp->product G cluster_workflow General Workflow for Nitro Reduction A Dissolve Substrate in Solvent (e.g., Ethanol, Ethyl Acetate) B Add Reducing Agent (e.g., SnCl2 in HCl or H2, Pd/C) A->B C Stir at Appropriate Temperature (e.g., RT to Reflux) B->C D Monitor Reaction by TLC/LC-MS C->D E Perform Aqueous Work-up (Basify, Extract) D->E F Purify Product (Crystallization or Chromatography) E->F

Solubility of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in common organic solvents. Consequently, this document focuses on providing detailed experimental protocols for determining its solubility. The methodologies described, including the widely used gravimetric method, are intended to enable researchers to generate precise and reliable solubility data essential for process development, formulation, and quality control in drug discovery and manufacturing.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

PropertyValue
CAS Number 349-03-1
Molecular Formula C₇H₃BrF₃N₂O₂
Molecular Weight 270 g/mol [1]
Appearance Typically a solid at room temperature

Qualitative Solubility Data (for Related Compounds)

While no quantitative data for this compound was found, qualitative solubility information for structurally related compounds can offer some initial insights. It is crucial to note that these are not direct data for the target compound and should be interpreted with caution.

CompoundSolventSolubility
2-MercaptopyridineChloroform, Methanol, Dimethyl sulfoxideSlightly soluble[2]
4-Bromo-3-(trifluoromethyl)anilineMethanolSoluble[3]

The presence of both polar (nitro, amine) and non-polar (brominated, trifluoromethylated aromatic ring) groups in this compound suggests a varied solubility profile across different organic solvents. Experimental determination is necessary for accurate characterization.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following detailed protocols are provided for the experimental determination of the solubility of this compound.

The gravimetric method is a reliable and straightforward approach to determine the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Apparatus:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent in mL) x 100

This is a variation of the gravimetric method and is considered a gold standard for solubility determination.

Procedure:

  • Follow steps 1-4 of the Gravimetric Method.

  • Carefully withdraw a known aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration that can be accurately measured by a pre-validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Determine the concentration of the diluted solution.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Equilibrate in Thermostatic Shaker B->C D 4. Settle Undissolved Solid C->D E 5. Withdraw and Filter Supernatant D->E F 6. Evaporate Solvent E->F G 7. Weigh Dried Solute F->G H 8. Calculate Solubility G->H

Caption: Gravimetric method for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides the necessary experimental protocols for its determination. The gravimetric and isothermal shake-flask methods are robust and reliable for generating the high-quality data required by researchers in drug development and chemical synthesis. Accurate solubility data is indispensable for the efficient and scalable use of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 4-bromo-2-nitro-5-(trifluoromethyl)aniline. This versatile starting material is a valuable building block in medicinal chemistry and materials science due to the presence of multiple reactive sites that allow for a variety of chemical modifications. The protocols detailed below cover key transformations, including palladium-catalyzed cross-coupling reactions, reduction of the nitro group, and subsequent functionalization to yield a diverse range of derivatives.

Introduction

This compound is a substituted aniline bearing three key functional groups that dictate its reactivity. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive feature in drug design. These application notes will explore the synthetic utility of this compound in creating complex molecular architectures.

I. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively reported, protocols for structurally similar ortho-nitroanilines can be adapted. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reaction kinetics.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-nitroanilinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001285
22-Bromo-5-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃1,4-Dioxane/H₂O901692

Note: The data in this table is based on similar substrates and should be used as a starting point for optimization.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Reaction Setup: - Aryl Bromide - Boronic Acid - Base B Catalyst Addition: - Palladium Catalyst - Ligand A->B C Inert Atmosphere: - Evacuate/Backfill B->C D Solvent Addition: - Degassed Solvent C->D E Reaction: - Heat & Monitor D->E F Work-up: - Extraction E->F G Purification: - Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl derivatives by coupling this compound with a primary or secondary amine. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with the sterically hindered and electron-deficient substrate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-2-nitroanilineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895
22-Bromo-5-(trifluoromethyl)anilineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1102488

Note: The data in this table is based on similar substrates and should be used as a starting point for optimization.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle center Pd(0)L_n A Oxidative Addition center->A Ar-Br B Ar-Pd(II)(L_n)-Br A->B C Amine Coordination B->C R2NH D [Ar-Pd(II)(L_n)(R2NH)]+Br- C->D E Deprotonation (Base) D->E F Ar-Pd(II)(L_n)-NR2 E->F G Reductive Elimination F->G G->center Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

II. Reduction of the Nitro Group and Subsequent Derivatization

The reduction of the nitro group to an amine opens up a vast array of synthetic possibilities for further functionalization.

A. Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of a bromine atom can be achieved using various reagents. Catalytic hydrogenation with catalysts like platinum or palladium can be effective, but care must be taken to avoid dehalogenation. Chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/AcOH) is a common and reliable alternative.

Experimental Protocol: Reduction with Tin(II) Chloride

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) in concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude 4-amino-5-bromo-2-(trifluoromethyl)aniline can be purified by column chromatography or recrystallization.

Table 3: Conditions for Nitro Group Reduction

EntryStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
1This compoundSnCl₂·2H₂O / HClEthanol503>90
24-Bromo-2-nitroanilineFe / NH₄ClEthanol/H₂O80295

Note: The data for entry 1 is a representative example; yields are typically high for this transformation.

Diagram 3: Synthetic Pathway via Nitro Reduction

Nitro_Reduction_Pathway A 4-Bromo-2-nitro-5- (trifluoromethyl)aniline B Reduction (e.g., SnCl2/HCl) A->B C 4-Amino-5-bromo-2- (trifluoromethyl)aniline B->C D Further Derivatization C->D E Amides, Sulfonamides, Heterocycles D->E

Caption: General synthetic pathway involving nitro group reduction.

B. Derivatization of the Resulting Amine

The newly formed amino group in 4-amino-5-bromo-2-(trifluoromethyl)aniline is a versatile handle for a variety of transformations:

  • Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields amide derivatives.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine affords sulfonamides.

  • Diazotization and Further Reactions: The amine can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -Cl).

  • Heterocycle Synthesis: The diamine resulting from the reduction can serve as a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines, by condensation with appropriate reagents. A notable application is the synthesis of pyrazole derivatives, which often exhibit a range of biological activities.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol is based on a multi-step synthesis that has been reported in patent literature.

  • Reduction: Reduce the nitro group of this compound to the corresponding amine as described in the previous section.

  • Diazotization: Dissolve the resulting 4-amino-5-bromo-2-(trifluoromethyl)aniline in an acidic medium (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Cyclization: In a separate vessel, prepare a solution of a suitable active methylene compound (e.g., ethyl acetoacetate) and a base. Slowly add the cold diazonium salt solution to this mixture. The resulting intermediate can then be cyclized, often with heating in the presence of an acid or base, to form the pyrazole ring.

  • Purification: The final pyrazole derivative is purified by standard techniques such as recrystallization or column chromatography.

Diagram 4: Logical Flow for Pyrazole Synthesis

Pyrazole_Synthesis_Logic Start This compound Step1 Nitro Group Reduction Start->Step1 Intermediate1 4-Amino-5-bromo-2-(trifluoromethyl)aniline Step1->Intermediate1 Step2 Diazotization (NaNO2, HCl) Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Coupling with Active Methylene Compound Intermediate2->Step3 Intermediate3 Azo Intermediate Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 Final Substituted Pyrazole Derivative Step4->Final

Caption: Logical workflow for the synthesis of pyrazole derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of complex organic molecules. The strategic application of palladium-catalyzed cross-coupling reactions, nitro group reduction, and subsequent functionalization of the resulting amine allows for the creation of diverse libraries of compounds with potential applications in drug discovery and materials science. The protocols and data presented in these application notes serve as a guide for researchers to explore the rich chemistry of this compound. It is important to note that reaction conditions may require optimization for specific substrates and desired products.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of aryl amines, which are key structural motifs in a vast array of bioactive molecules and functional materials.[3][4] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, presents specific challenges that necessitate careful optimization of reaction conditions.[5][6]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center.[7][8] Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[8]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes.[9][10]

  • Ligand: The choice of ligand is crucial for an efficient reaction, especially with an electron-deficient substrate. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[7][9] The ligand influences the rate of oxidative addition and reductive elimination.[2]

  • Base: A suitable base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[8][9] The choice of base can be critical, as strong bases like KOtBu may not be compatible with functional groups like esters and nitro groups.[7] For substrates with sensitive functional groups, milder bases like DBU in combination with a salt additive might be considered.[5]

  • Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners.[2]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with electron-withdrawing groups, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)KOtBu (1.5)Toluene10012>90
2MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Dioxane801885-95
3BenzylaminePd(OAc)₂ (1.5)BrettPhos (3)LiHMDS (2.0)THF702480-90
4n-HexylaminePd₂(dba)₃ (0.5)XantPhos (1.5)Cs₂CO₃ (2.0)Toluene1101685-98[11]
5AnilineXantPhos Pd G3 (5)-DBU (2.0)MeCN/PhMe140185[5]

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocol: General Procedure

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[6] This protocol provides a general method and may require optimization for specific amine coupling partners.[6]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base, this compound, and the amine.[6]

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[6]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature.[6] Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-nitro-5-(trifluoromethyl)aniline derivative.[6]

Mandatory Visualization

Buchwald_Hartwig_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Pd-Catalyst, Ligand, Base, Aryl Halide, Amine prep->reagents 1 solvent Add Anhydrous Solvent reagents->solvent 2 reaction Heat Reaction (e.g., 80-110 °C) solvent->reaction 3 monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring 4 workup Workup: Cool, Dilute, Filter monitoring->workup 5 (upon completion) purification Purification (Column Chromatography) workup->purification 6 product Final Product purification->product 7

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in numerous drug candidates.[1][2] The substrate, 4-Bromo-2-nitro-5-(trifluoromethyl)aniline , is a highly functionalized building block. The electron-withdrawing nitro and trifluoromethyl groups significantly influence the reactivity of the C-Br bond, making it an interesting and sometimes challenging substrate for Suzuki coupling. The resulting 4-aryl-2-nitro-5-(trifluoromethyl)aniline derivatives are valuable intermediates in the synthesis of complex molecules for drug discovery and materials science.[1]

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including recommended starting conditions, a detailed experimental protocol, and expected outcomes with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups can facilitate this rate-limiting step.

  • Transmetalation: An organoboron species, typically an arylboronic acid or its ester, is activated by a base to form a boronate complex. This complex then transfers the aryl group to the palladium center.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These data are based on typical results observed for structurally similar electron-deficient bromoanilines and serve as a starting point for optimization.[1][3]

Table 1: Screening of Catalysts, Bases, and Solvents

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10012~75
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane10012~85
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)9016~60
4CataCXium® A Pd G3 (3) -Cs₂CO₃ (2) 2-MeTHF 80 10 ~90-95
5PdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)8018~55

Note: The conditions in Entry 4 are often found to be highly effective for electron-deficient bromoanilines and represent a recommended starting point.[1]

Table 2: Substrate Scope with Various Arylboronic Acids (Using Optimized Conditions from Table 1, Entry 4)

EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acid4-Phenyl-2-nitro-5-(trifluoromethyl)aniline10~92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-nitro-5-(trifluoromethyl)aniline10~95
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-nitro-5-(trifluoromethyl)aniline12~88
43-Tolylboronic acid4-(3-Tolyl)-2-nitro-5-(trifluoromethyl)aniline10~90
52-Thiopheneboronic acid4-(Thiophen-2-yl)-2-nitro-5-(trifluoromethyl)aniline14~75
64-Acetylphenylboronic acid4-(4-Acetylphenyl)-2-nitro-5-(trifluoromethyl)aniline12~85

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using the optimized conditions identified in the screening table.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • CataCXium® A Pd G3 (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cesium Carbonate (2.0 equiv), and CataCXium® A Pd G3 (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 2-MeTHF via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 10-14 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-2-nitro-5-(trifluoromethyl)aniline product.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactant Ar-Br (4-Bromo-2-nitro-5- (trifluoromethyl)aniline) reactant->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst) in Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (e.g., 80 °C) solvent->reaction monitor 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Dilute, Wash with Water & Brine) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product (4-Aryl-2-nitro-5-(trifluoromethyl)aniline) purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Applications in Drug Discovery

The synthesis of 4-aryl-2-nitro-5-(trifluoromethyl)aniline derivatives via Suzuki coupling provides access to a diverse range of chemical entities for drug discovery programs. The aniline moiety is a well-established pharmacophore in many therapeutic areas, including oncology and infectious diseases. The introduction of various aryl groups allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic profile. Subsequent modification of the nitro and amine functionalities opens up further avenues for derivatization, enabling the construction of complex molecular architectures for lead optimization. The trifluoromethyl group often enhances metabolic stability and membrane permeability, making these compounds attractive for development as orally bioavailable drugs.

References

Application Notes and Protocols for the Reduction of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-Bromo-2-nitro-5-(trifluoromethyl)aniline to yield 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of a bromine atom and a trifluoromethyl group on the aromatic ring necessitates a chemoselective reduction method that avoids dehalogenation or modification of the trifluoromethyl group. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, iron-based reduction, and tin(II) chloride reduction.

Methods Overview

A variety of reagents and conditions can be employed for the reduction of aromatic nitro groups. The choice of method often depends on the substrate's functional group tolerance, desired reaction scale, and considerations for purification. For the specific case of this compound, the primary challenge lies in the selective reduction of the nitro group without affecting the bromo and trifluoromethyl substituents.

Key Considerations for Method Selection:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is often clean and efficient. However, care must be taken to select the appropriate catalyst and conditions to prevent hydrodebromination.

  • Iron in Acidic or Neutral Media (e.g., Fe/HCl, Fe/NH₄Cl): This is a classical, cost-effective, and generally chemoselective method that tolerates a wide range of functional groups, including halides.[1][2]

  • Tin(II) Chloride (SnCl₂): Another classic method for nitro group reduction that is known for its mildness and functional group tolerance.[3] However, the workup can be complicated by the formation of tin salts.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reduction of this compound using the three aforementioned methods. The quantitative data is summarized in the subsequent table for easy comparison.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without causing dehalogenation of the aryl bromide.

Experimental Protocol:

  • Reactor Setup: In a high-pressure hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine. The product can be further purified by recrystallization or column chromatography.

Reaction Scheme:

reactant This compound product 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reactant->product Catalytic Hydrogenation reagents H₂, Pd/C Ethanol

Figure 1. Catalytic Hydrogenation of this compound.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride

The use of iron metal in the presence of an acid or an ammonium salt is a robust and cost-effective method for the reduction of aromatic nitro compounds. This method is known for its excellent chemoselectivity, particularly in the presence of reducible halogen substituents.[1][2][4]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine.

Reaction Scheme:

reactant This compound product 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reactant->product Iron Reduction reagents Fe, NH₄Cl Ethanol/Water

Figure 2. Iron-mediated reduction of this compound.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate

Tin(II) chloride is a mild reducing agent that is effective for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to precipitate the tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin hydroxides. Wash the filter cake with the reaction solvent. Extract the filtrate with ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Reaction Scheme:

reactant This compound product 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reactant->product Tin(II) Chloride Reduction reagents SnCl₂·2H₂O Ethanol

Figure 3. Reduction using Tin(II) Chloride.

Data Presentation

MethodReagents and ConditionsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Issues
Catalytic Hydrogenation H₂ (50-100 psi), 10% Pd/C (5-10 mol%), Ethanol85-952-825-50High yield, clean reaction, easy product isolation.Potential for dehalogenation, requires specialized equipment.
Iron Reduction Fe powder (5-10 eq), NH₄Cl (5-10 eq), Ethanol/Water (4:1)80-902-6Reflux (80-90)Cost-effective, high chemoselectivity, tolerates various functional groups.[1][2]Workup can be tedious due to iron salt removal.
Tin(II) Chloride Reduction SnCl₂·2H₂O (3-5 eq), Ethanol75-851-425-60Mild reaction conditions, good functional group tolerance.[3]Workup can be challenging due to tin salt precipitation.

Signaling Pathways and Experimental Workflows

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The general workflow for these reactions is depicted below.

G General Experimental Workflow for Nitro Group Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reactants: This compound Reducing Agent Catalyst (if applicable) C Combine Reactants and Solvent A->C B Prepare Solvent System B->C D Set Reaction Conditions (Temperature, Pressure) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction (if necessary) E->F Reaction Complete G Filter to Remove Solids (Catalyst, Metal Salts) F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify Crude Product (Recrystallization, Chromatography) I->J K Characterize Final Product (NMR, MS, etc.) J->K

Figure 4. A generalized workflow for the reduction of this compound.

Conclusion

The reduction of this compound to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine can be successfully achieved using several methods. Catalytic hydrogenation offers high yields and clean reactions but requires careful control to prevent dehalogenation. Iron-based reductions are cost-effective and highly chemoselective, making them a reliable choice for this transformation. Tin(II) chloride provides a mild alternative, although the workup procedure can be more demanding. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The provided protocols and data serve as a comprehensive guide for researchers to perform this important chemical transformation efficiently and safely.

References

Application Notes and Protocols for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique structural features, including a bromine atom, a nitro group, and a trifluoromethyl moiety, offer multiple avenues for chemical modification and the synthesis of novel bioactive molecules. The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aniline ring and the pharmacological properties of its derivatives.[1][2][3] This document provides an overview of the potential applications of this compound, with a focus on the development of kinase inhibitors and antimicrobial agents, along with detailed hypothetical experimental protocols.

Applications in Medicinal Chemistry

Kinase Inhibitors in Oncology

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy.[4] Many approved anti-cancer drugs, such as gefitinib and lapatinib, feature an aniline or anilinoquinazoline core that targets the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The strategic placement of substituents on the aniline ring is critical for achieving high potency and selectivity. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[3][5] The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various side chains to probe the kinase active site and optimize binding affinity.[6] The nitro group, while potentially contributing to toxicity, can also be a key pharmacophore or be reduced to an amino group for further derivatization.[1][2]

Hypothetical Application: Synthesis of a novel series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The this compound core can be elaborated to interact with key residues in the hinge region and the DFG motif of various kinases.

Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents.[1][2] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitroso and superoxide species. These reactive intermediates can cause cellular damage by binding to DNA and other macromolecules, leading to cell death.[1]

The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes. The bromine atom can be retained or modified to modulate the compound's spectrum of activity and reduce potential toxicity.

Hypothetical Application: Development of novel antitubercular or antibacterial agents. Derivatives of this compound could be synthesized and screened against various bacterial strains, including multidrug-resistant ones.

Data Presentation

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of BNT-101

BPI-101 is a hypothetical potent kinase inhibitor derived from this compound.

Kinase TargetIC50 (nM)
EGFR15
VEGFR-235
PDGFRβ80
SRC120
ABL>1000
Table 2: Hypothetical Antimicrobial Activity of BNT-201

BNT-201 is a hypothetical antimicrobial agent derived from this compound.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Mycobacterium tuberculosis H37Rv4
Candida albicans>64

Experimental Protocols

General Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor (Hypothetical)

This protocol describes a potential synthetic route to a kinase inhibitor core using this compound as a starting material.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and pour into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-amino-5-(trifluoromethyl)aniline.

Step 2: Buchwald-Hartwig Amination

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 1,4-dioxane, add 4-bromo-2-amino-5-(trifluoromethyl)aniline (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 100 °C for 16 hours.

  • After cooling, filter the mixture through Celite and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-(4-bromo-5-(trifluoromethyl)-2-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 3: Suzuki Cross-Coupling

  • Combine the product from Step 2 (1.0 eq), the desired boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas with argon and heat at 90 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final kinase inhibitor.

In Vitro Kinase Inhibition Assay (IMAP-FP)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a panel of kinases.

  • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, and a Brij-35).

  • Add the test compound (at various concentrations) to the wells of a 384-well plate.

  • Add the kinase and the fluorescently labeled peptide substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the IMAP binding solution.

  • Incubate for 30 minutes to allow for binding.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start This compound step1 Nitro Reduction start->step1 SnCl2 step2 Buchwald-Hartwig Amination step1->step2 Pd2(dba)3, Xantphos step3 Suzuki Coupling step2->step3 Pd(PPh3)4, Boronic Acid product Final Compound step3->product assay1 In Vitro Kinase Assay product->assay1 assay2 Antimicrobial Assay product->assay2 data IC50 / MIC Data assay1->data assay2->data

Caption: General workflow for synthesis and biological evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ras Ras/Raf/MEK/ERK Pathway RTK->Ras PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis GF Growth Factor GF->RTK Inhibitor BNT-101 (Hypothetical Inhibitor) Inhibitor->RTK Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival

Caption: Targeted inhibition of receptor tyrosine kinase signaling.

Disclaimer: The quantitative data and experimental protocols presented in this document are hypothetical and intended for illustrative purposes. They are based on the known activities and synthetic routes of structurally related compounds. Researchers should conduct their own experiments to validate these findings.

References

Application Notes: 4-Bromo-2-nitro-5-(trifluoromethyl)aniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its structure incorporates four key reactive sites: an amino group, a nitro group, a bromine atom, and a trifluoromethyl group. This unique combination allows for a wide range of chemical transformations, making it an ideal starting material for creating complex molecular architectures prevalent in modern herbicides, insecticides, and fungicides. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring, particularly for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These application notes provide detailed protocols and synthetic strategies for utilizing this compound in agrochemical research and development.

Physicochemical Properties

PropertyValueReference
CAS Number 683241-86-3[1]
Molecular Formula C₇H₄BrF₃N₂O₂[2]
Molecular Weight 285.02 g/mol [2]
Appearance White to off-white powder[2]
Purity ≥97.0%[1][3]
Boiling Point 273.5°C at 760 mmHg[2]
Density 1.859 g/cm³[2]

Core Synthetic Transformations and Protocols

The functional groups on this compound allow for several key synthetic transformations.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental step to produce a vicinal diamine, a critical intermediate for the synthesis of various heterocyclic compounds used in agrochemicals, such as benzimidazoles.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_node This compound reagents_node Reducing Agent (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) start_node->reagents_node product_node 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine reagents_node->product_node Reduction

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Reduction with Iron in Acidic Medium

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Addition of Reagents: Add iron powder (e.g., 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) or ammonium chloride to the suspension.[4]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired diamine.

ParameterConditionTypical Yield
Reducing Agent Fe / aq. HCl85-95%
Solvent Ethanol / Water-
Temperature 80-90°C (Reflux)-
Reaction Time 2-6 hours-
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

This reaction forms a new carbon-carbon bond, ideal for synthesizing biaryl structures or introducing alkyl/alkenyl moieties.[5][6]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_node This compound reagents_node R-B(OH)₂ Pd Catalyst Base start_node->reagents_node product_node 4-Substituted-2-nitro-5-(trifluoromethyl)aniline reagents_node->product_node Suzuki Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[7][8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 80-110°C and stir. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O
Temperature 80-110°C

This reaction forms a carbon-nitrogen bond, allowing for the synthesis of diaryl amines or the introduction of various alkylamino groups.[9][10]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start_node This compound reagents_node R¹R²NH Pd Catalyst + Ligand Base start_node->reagents_node product_node N⁴-Substituted-2-nitro-5-(trifluoromethyl)aniline reagents_node->product_node Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to an oven-dried Schlenk tube.[9][11]

  • Addition of Reagents: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterCondition
Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110°C

Application Example: Synthesis of a Precursor for Diamide Insecticides

This hypothetical multi-step synthesis illustrates how this compound can be used to construct a complex substituted anthranilamide, a core scaffold of potent insecticides like chlorantraniliprole and cyantraniliprole.[12][13] The goal is to synthesize 2-Amino-N-methyl-3-nitro-5-(trifluoromethyl)benzamide .

Caption: Hypothetical workflow for synthesizing a diamide insecticide precursor.

Detailed Protocols for the Hypothetical Synthesis:

Step 1: Formylation of the Amino Group

  • Protocol: React this compound with an excess of formic acid or ethyl formate in the presence of a catalyst like sodium formate. Heat the mixture to reflux for 4-8 hours. After cooling, the product, N-(4-Bromo-2-nitro-5-(trifluoromethyl)phenyl)formamide, often precipitates and can be collected by filtration.

  • Purpose: Protection of the amino group to direct subsequent reactions and prevent side reactions.

Step 2: Directed ortho-Metalation and Carboxylation

  • Protocol: Dissolve the formylated intermediate from Step 1 in an anhydrous ether solvent (e.g., THF) and cool to -78°C under an inert atmosphere. Add a strong base such as n-butyllithium or LDA dropwise to deprotonate the position ortho to the formamido group. After stirring for 1-2 hours, bubble dry carbon dioxide gas through the solution. Quench the reaction with aqueous acid (e.g., 1M HCl) to yield 2-Formamido-3-nitro-5-(trifluoromethyl)benzoic acid.

  • Purpose: Introduction of a carboxylic acid group, which is essential for the final amide structure.

Step 3: Amidation with Methylamine

  • Protocol: Activate the carboxylic acid from Step 2 using a coupling agent like thionyl chloride (SOCl₂) to form the acid chloride, or use a peptide coupling reagent such as HATU or EDCI/HOBt.[14] Add a solution of methylamine (e.g., 40% in water or 2M in THF) to the activated acid at 0°C and allow the reaction to warm to room temperature. This forms 2-Formamido-N-methyl-3-nitro-5-(trifluoromethyl)benzamide.

  • Purpose: Formation of the N-methyl amide moiety, a key feature in many diamide insecticides.

Step 4: Deformylation (Deprotection)

  • Protocol: Hydrolyze the formyl protecting group by heating the amide from Step 3 in an acidic aqueous solution (e.g., 3M HCl in methanol/water). After the reaction is complete, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the final product, 2-Amino-N-methyl-3-nitro-5-(trifluoromethyl)benzamide , with an organic solvent.

  • Purpose: Deprotection to reveal the free aniline, which can then be coupled with a pyrazole carboxylic acid to complete the synthesis of the target agrochemical.

This compound is a strategically functionalized starting material with significant potential for the synthesis of novel agrochemicals. The protocols and strategies outlined in these notes demonstrate its utility in key synthetic transformations, including nitro group reduction, palladium-catalyzed cross-coupling, and multi-step syntheses of complex scaffolds. Its versatility allows researchers to efficiently generate diverse libraries of compounds for screening and development, making it a valuable asset in the discovery of next-generation crop protection agents.

References

Application Notes and Protocols for N-arylation using 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-arylation of various amines using 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple functional groups that can be strategically employed for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aryl bromide, making it a suitable substrate for modern cross-coupling reactions.

The primary methods for the N-arylation of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of method depends on the specific amine coupling partner, desired reaction conditions, and functional group tolerance.

Catalytic Systems for N-Arylation

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient and versatile method for the formation of C-N bonds.[1][2] It is renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[3] For an electron-deficient substrate like this compound, this method is often preferred. The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig amination.[6] However, recent advancements have led to milder and more efficient protocols, often employing ligands to facilitate the reaction.[7] This method can be a cost-effective alternative to palladium-catalyzed systems. The reaction involves a copper(I) catalyst, a ligand (such as 1,10-phenanthroline or L-proline), and a base in a polar aprotic solvent.[6][7]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of aryl bromides, which can be adapted and optimized for this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-10012-2475-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane100-11018-2470-90
3BrettPhos G3 (1-2)(internal)Cs₂CO₃ (2.0)t-BuOH80-10012-2480-98

Data compiled from representative procedures for electron-deficient aryl bromides.[4][8]

Table 2: Representative Conditions for Ullmann Condensation

EntryCopper Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
1CuI (5)1,10-Phenanthroline (10)Cs₂CO₃ (2.0)Dioxane100-12018-2460-85
2Cu₂O (5)L-Proline (10)K₂CO₃ (2.0)DMSO110-13024-4855-80
3CuI (10)TMEDA (20)K₃PO₄ (2.0)DMF120-14018-2465-90

Data compiled from representative procedures for Ullmann N-arylation.[6][7]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactions are air- and moisture-sensitive and should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4] All glassware should be oven-dried prior to use, and solvents should be anhydrous and deoxygenated.[4]

Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of a primary or secondary amine with this compound and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1-0.5 M)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.[4]

  • Addition of Reagents: To the same Schlenk tube, add this compound and the desired amine.[4]

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe.[4]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[4]

Protocol for Ullmann Condensation

This protocol provides a general method for the N-arylation of an amine or N-heterocycle with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine or N-heterocycle (1.2 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DMF, 0.1-0.5 M)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the copper(I) iodide, ligand, and base.[7]

  • Addition of Reagents: Add this compound and the amine or N-heterocycle to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Addition of Solvent: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 18-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[7] The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.[7]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd Precatalyst, Ligand, Base, This compound, and Amine inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-110 °C, 12-24 h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter purify Concentrate and Purify (Column Chromatography) filter->purify product Isolated N-Arylated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Ullmann_Condensation_Cycle cluster_0 Catalytic Cycle CuI Cu(I)X OxAdd Oxidative Addition CuI->OxAdd + Ar-Br ArBr Ar-Br (this compound) ArBr->OxAdd Amine R₂NH Coord Coordination & Deprotonation Amine->Coord Base Base Base->Coord Product Ar-NR₂ OxAdd->Coord Ar-Cu(III)-Br + R₂NH, - Base-H⁺X⁻ RedElim Reductive Elimination Coord->RedElim Ar-Cu(III)-NR₂ RedElim->CuI + Ar-NR₂ RedElim->Product Drug_Discovery_Logic start This compound (Versatile Building Block) n_arylation N-Arylation Reaction (Buchwald-Hartwig or Ullmann) start->n_arylation library Library of N-Arylated Derivatives n_arylation->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of medicinally relevant heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 4-Bromo-2-nitro-5-(trifluoromethyl)aniline as a key starting material. The protocols are based on established chemical principles for the cyclization of ortho-nitroanilines and ortho-diaminobenzenes.

Application Note 1: Synthesis of Substituted Benzimidazoles

Substituted benzimidazoles are a prominent structural motif in a variety of pharmaceutical agents with a broad spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties. The following protocol outlines a two-step synthesis of benzimidazole derivatives from this compound. The key transformation involves the reduction of the nitro group to an amine, followed by cyclization with a suitable aldehyde.

Experimental Protocol: Synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazoles

This protocol describes a proposed synthesis and has been developed based on analogous reactions.[1][2]

Step 1: Reduction of this compound to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

  • Reagents and Materials:

    • This compound

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL), add iron powder (5.0 mmol) and ammonium chloride (1.0 mmol).

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Cyclization with an Aldehyde to form 2-substituted-6-Bromo-4-(trifluoromethyl)-1H-benzimidazoles

  • Reagents and Materials:

    • 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (from Step 1)

    • Aromatic or aliphatic aldehyde (1.0 mmol)

    • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • Dissolve the crude 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in ethanol or acetic acid (15 mL) in a round-bottom flask.

    • Add the desired aldehyde (1.0 mmol) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the desired benzimidazole derivative.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Illustrative Quantitative Data

The following table presents hypothetical yield data for the synthesis of various benzimidazole derivatives based on typical outcomes for similar reactions.

Aldehyde (R-CHO)Product (2-R-6-bromo-4-(trifluoromethyl)-1H-benzimidazole)Proposed Yield (%)
Benzaldehyde2-Phenyl-6-bromo-4-(trifluoromethyl)-1H-benzimidazole85-95
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-bromo-4-(trifluoromethyl)-1H-benzimidazole80-90
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6-bromo-4-(trifluoromethyl)-1H-benzimidazole82-92
Cyclohexanecarboxaldehyde2-Cyclohexyl-6-bromo-4-(trifluoromethyl)-1H-benzimidazole75-85

Proposed Reaction Workflow for Benzimidazole Synthesis

start This compound intermediate 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine start->intermediate Fe, NH4Cl EtOH/H2O, Reflux product 2-Substituted-6-bromo-4-(trifluoromethyl)-1H-benzimidazole intermediate->product Reflux aldehyde R-CHO aldehyde->product

Caption: Proposed workflow for the synthesis of benzimidazoles.

Application Note 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, exhibiting activities such as anticancer and antimicrobial effects.[3][4][5] The synthesis of quinoxaline derivatives from this compound can be achieved through a reductive cyclization with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 7-Bromo-5-(trifluoromethyl)quinoxalines

This protocol is a proposed synthetic route based on well-established methods for quinoxaline synthesis.[5][6][7]

Step 1: Reduction of this compound to 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine

  • This step is identical to Step 1 in the benzimidazole synthesis protocol.

Step 2: Condensation-Cyclization with a 1,2-Dicarbonyl Compound

  • Reagents and Materials:

    • 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (from Step 1)

    • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating plate (if necessary)

  • Procedure:

    • Dissolve the crude 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine (1.0 mmol) in ethanol or acetic acid (15 mL).

    • Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, if a solid precipitates, filter the product, wash with a small amount of cold ethanol, and dry.

    • If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Illustrative Quantitative Data

The following table provides hypothetical yield data for the synthesis of various quinoxaline derivatives.

1,2-Dicarbonyl CompoundProduct (2,3-disubstituted-7-bromo-5-(trifluoromethyl)quinoxaline)Proposed Yield (%)
Benzil2,3-Diphenyl-7-bromo-5-(trifluoromethyl)quinoxaline90-98
Glyoxal (40% in H₂O)7-Bromo-5-(trifluoromethyl)quinoxaline70-80
2,3-Butanedione2,3-Dimethyl-7-bromo-5-(trifluoromethyl)quinoxaline85-95

Proposed Signaling Pathway for Quinoxaline Synthesis

start This compound intermediate 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine start->intermediate Reduction product 2,3-Disubstituted-7-bromo-5-(trifluoromethyl)quinoxaline intermediate->product Condensation/ Cyclization dicarbonyl R1-CO-CO-R2 dicarbonyl->product

Caption: Proposed pathway for the synthesis of quinoxalines.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that allow for diverse chemical modifications. The electron-withdrawing nitro and trifluoromethyl groups activate the C-Br bond towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.

This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling. For each reaction, a general protocol is provided, along with a summary of typical reaction conditions and expected outcomes based on analogous systems, as specific data for this exact substrate is limited in published literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, yielding valuable biaryl structures.

General Reaction Scheme:

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like CataCXium® A Pd G31-5 mol% loading is typical.
Ligand Buchwald ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines1.2-2.4 equivalents relative to palladium.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents. The choice of base can influence reaction rate and yield.
Boronic Acid/Ester 1.1 - 1.5 equivalentsAryl- or heteroarylboronic acids or their pinacol esters.
Solvent Toluene, 1,4-Dioxane, 2-MeTHF (often with water as a co-solvent)Degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 2-24 hoursVaries depending on the reactivity of the boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1, 0.1-0.5 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of substituted anilines which are important precursors in drug discovery.[1]

General Reaction Scheme:

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, or preformed catalysts (e.g., G3/G4 precatalysts)1-2 mol% loading is common.[1]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos)1.2-2.4 mol% loading. The choice of ligand is critical for success.[1]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)1.2-1.5 equivalents.[1]
Amine 1.1 - 1.2 equivalentsPrimary or secondary alkyl or aryl amines.
Solvent Anhydrous and deoxygenated Toluene or DioxaneReactions are air and moisture sensitive.[1]
Temperature 80-110 °CReaction progress should be monitored by TLC or LC-MS.[1]
Reaction Time 12-24 hoursCan vary based on the nucleophilicity of the amine.[1]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.[1]

  • Reagent Addition: To the same tube, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).[1]

  • Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe to a typical concentration of 0.1-0.5 M.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress.[1]

  • Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.[1]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[1]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R₂NH) pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)(NHR₂)L]⁺Br⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido Ar-Pd(II)(NR₂)L deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into the 4-position of the aniline, which can serve as versatile handles for further transformations or as integral parts of extended π-conjugated systems.

General Reaction Scheme:

Table 3: Typical Reaction Conditions for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-5 mol% loading.
Copper(I) Co-catalyst CuI2-10 mol%. Copper-free conditions are also possible but may require different ligands.
Base Amine bases (e.g., Et₃N, i-Pr₂NH)2-3 equivalents. Acts as both a base and a solvent in some cases.
Terminal Alkyne 1.1 - 1.5 equivalentsA wide range of terminal alkynes can be used.
Solvent Anhydrous THF, Toluene, or DMFThe reaction should be performed under an inert atmosphere.
Temperature Room temperature to 80 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira_Workflow start Start setup Reaction Setup: - Aryl Bromide - Pd Catalyst - CuI start->setup add_reagents Add Solvent, Base, and Alkyne setup->add_reagents Inert Atmosphere react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction Progress react->monitor workup Aqueous Work-up monitor->workup Completion purify Column Chromatography workup->purify end Purified Product purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Heck Coupling

The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene. This allows for the introduction of a vinyl group at the 4-position of the aniline, leading to the synthesis of substituted styrenyl compounds.

General Reaction Scheme:

Table 4: Typical Reaction Conditions for Heck Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄1-5 mol% loading.
Ligand Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) or N-heterocyclic carbenes (NHCs)Ligand choice can influence regioselectivity and yield.
Base Inorganic bases (e.g., K₂CO₃, NaOAc) or organic bases (e.g., Et₃N)1.5-2.5 equivalents.
Alkene 1.1 - 2.0 equivalentsElectron-deficient alkenes like acrylates and styrenes are common.
Solvent Polar aprotic solvents (e.g., DMF, DMA, NMP)High boiling point solvents are often used.
Temperature 100-150 °CMicrowave heating can sometimes be employed to shorten reaction times.
Reaction Time 6-48 hoursDependent on the reactivity of the alkene and aryl halide.

Experimental Protocol: Heck Coupling

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the solvent (e.g., DMF) and the alkene (e.g., styrene, 1.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C), monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the crude product by column chromatography.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex1 alkene_insertion Alkene Insertion pd_complex1->alkene_insertion pd_complex2 R-CH(Ar)-CH₂-Pd(II)(Br)L₂ alkene_insertion->pd_complex2 beta_hydride_elim β-Hydride Elimination pd_complex2->beta_hydride_elim product_complex [Ar-CH=CHR-Pd(II)(H)L₂]⁺Br⁻ beta_hydride_elim->product_complex reductive_elim Reductive Elimination (Base) product_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-CH=CHR reductive_elim->product

References

Applications of Substituted Bromo-Nitro-Anilines in Materials Science: A Focus on Nonlinear Optical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: While 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a recognized chemical compound (CAS NO. 683241-86-3), detailed studies on its applications in materials science are not extensively available in public literature.[1][2] However, the closely related compound, 4-Bromo-2-nitroaniline, has been successfully synthesized and characterized as a promising nonlinear optical (NLO) material. This document will focus on the applications of 4-Bromo-2-nitroaniline as a representative example of this class of materials, providing detailed protocols and data relevant to researchers, scientists, and professionals in drug development and materials science.

Application in Nonlinear Optical (NLO) Materials

Substituted anilines are a significant class of organic compounds explored for their NLO properties, which are crucial for applications in optoelectronics and photonics.[3] 4-Bromo-2-nitroaniline, in its crystalline form, has been identified as a promising NLO material with a high second harmonic generation (SHG) efficiency.[3] The presence of the electron-donating amino group and the electron-withdrawing nitro group, connected through a π-conjugated system, gives rise to a large molecular dipole moment, a key factor for high NLO activity.[3] The addition of a bromine atom to the benzene ring can further enhance the SHG property of the organic compound.[3]

Quantitative Data: Second Harmonic Generation (SHG) Efficiency

The NLO efficiency of 4-Bromo-2-nitroaniline was quantified by comparing its SHG signal intensity to that of a standard NLO material, urea, using the Kurtz powder technique.[3]

CompoundRelative SHG Efficiency (vs. Urea)
4-Bromo-2-nitroaniline 1.2 [3]
m-nitro acetanilide0.037[3]
Urea (standard)1.0

Experimental Protocols

Synthesis of 4-Bromo-2-nitroaniline

Multiple synthetic routes for 4-Bromo-2-nitroaniline have been reported. Below are two representative protocols.

Protocol 1: Synthesis from Acetanilide [3]

This protocol involves the bromination and subsequent nitration of acetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid)

  • Ethanol

  • Crushed Ice

Procedure:

  • Bromination of Acetanilide:

    • Dissolve a calculated amount of acetanilide in glacial acetic acid with stirring in a conical flask.

    • Slowly add a calculated amount of bromine dissolved in glacial acetic acid dropwise to the solution while maintaining constant stirring.

    • The precipitate formed is 4-bromo acetanilide. Collect the precipitate. The melting point of 4-bromo acetanilide is 167°C.[3]

  • Nitration of 4-Bromo Acetanilide:

    • Take a calculated amount of recrystallized 4-bromo acetanilide in a conical flask.

    • Add the nitrating mixture to the flask while keeping the temperature below 10°C.[3]

    • Pour the reaction mixture onto 250g of crushed ice with vigorous stirring.[3]

    • The precipitate formed is 4-Bromo-2-nitroaniline. Filter, dry, and recrystallize the product with ethanol. The melting point of the compound is 112°C.[3]

Protocol 2: Direct Bromination of 2-nitroaniline [4]

This method provides a more direct route to the target compound.

Materials:

  • 2-nitroaniline

  • 15% Potassium bromide solution

  • 98% Sulfuric acid

  • 30% Sodium chlorate solution

  • Activated carbon

  • Coagulant

Procedure:

  • Preparation of Concentrated Potassium Bromide Solution:

    • In a 5L four-neck flask, add 4L of 7.5% potassium bromide solution.

    • Distill off 2L of water.

    • Add 10g of activated carbon, decolorize, and filter.

    • Add a coagulant to obtain a 15% potassium bromide solution.[4]

  • Bromination Reaction:

    • In a 500mL four-neck flask, add 273.5g of the 15% potassium bromide solution.

    • Slowly add 48.5g of 98% sulfuric acid and stir for 30 minutes.[4]

    • Add 88g of 2-nitroaniline and heat the mixture to 35°C.[4]

    • Slowly add 54g of 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.[4]

    • Heat the mixture to 75°C and maintain for 2 hours.[4]

    • Cool to room temperature, filter the precipitate, and wash the filter cake with water until the pH is between 5 and 8.[4]

    • Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.[4]

Crystal Growth of 4-Bromo-2-nitroaniline

Good quality single crystals are essential for evaluating the NLO properties.

Protocol: Slow Evaporation Technique [3]

Materials:

  • Synthesized 4-Bromo-2-nitroaniline

  • Ethanol

Procedure:

  • Prepare a saturated solution of 4-Bromo-2-nitroaniline in ethanol at room temperature.

  • Filter the solution to remove any undissolved impurities.

  • Pour the filtered solution into a clean beaker and cover it with a perforated sheet (e.g., filter paper) to allow for slow evaporation of the solvent.

  • Keep the beaker in a dust-free and vibration-free environment at a constant temperature.

  • Single crystals of 4-Bromo-2-nitroaniline will grow over a period of several days to weeks.[3]

Characterization of 4-Bromo-2-nitroaniline

1. Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups. The peak at 3472 cm⁻¹ is attributed to the NH₂ group.[3]

2. Mass Spectrometry: To confirm the molecular weight of the synthesized compound. Fast Atom Bombardment (FAB) mass spectra can be recorded on a JEOL SX 102 DA-6000 Mass Spectrometer/Data system.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. ¹H-NMR (300 MHz) spectra can be recorded.[3]

4. Second Harmonic Generation (SHG) Measurement:

Protocol: Kurtz and Perry Powder Technique [3]

Equipment:

  • Nd:YAG laser (wavelength 1064 nm, pulse width 8ns, repetition rate 10 Hz)[3]

  • Capillary tube

  • Photomultiplier tube (e.g., Hamamatsu R2059)[3]

  • Storage oscilloscope (e.g., Tektronix TDS 3052B)[3]

Procedure:

  • Grind the grown crystals of 4-Bromo-2-nitroaniline into a fine powder.

  • Densely pack the powder into a capillary tube.

  • Direct the Nd:YAG laser beam to fall normally on the sample in the capillary tube.

  • The second harmonic signal generated by the sample is detected by the photomultiplier tube.

  • The output signal is displayed on the storage oscilloscope.

  • Compare the intensity of the signal with that produced by a standard sample (e.g., urea) under the same conditions to determine the relative SHG efficiency.

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of 4-Bromo-2-nitroaniline from Acetanilide acetanilide Acetanilide bromoacetanilide 4-Bromo Acetanilide acetanilide->bromoacetanilide Bromination (Br2, Acetic Acid) product 4-Bromo-2-nitroaniline bromoacetanilide->product Nitration (Nitrating Mixture, <10°C) cluster_nlo Key Factors for NLO Properties of 4-Bromo-2-nitroaniline molecule 4-Bromo-2-nitroaniline Molecular Structure donor Electron Donating Group (-NH2) molecule->donor acceptor Electron Withdrawing Group (-NO2) molecule->acceptor pi_system π-Conjugated System (Benzene Ring) molecule->pi_system dipole Large Molecular Dipole Moment donor->dipole acceptor->dipole pi_system->dipole shg High Second Harmonic Generation (SHG) Efficiency dipole->shg

References

Troubleshooting & Optimization

improving yield in reactions with 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound in cross-coupling reactions?

A1: The primary challenges arise from the electronic properties of the molecule. The presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups) significantly deactivates the aniline nitrogen for reactions like Buchwald-Hartwig amination, reducing its nucleophilicity.[1] For Suzuki-Miyaura couplings, these electron-withdrawing groups activate the carbon-bromine bond, which can be beneficial for the oxidative addition step.[2][3] However, the overall electronic nature of the substrate requires careful optimization of catalysts, ligands, and bases to achieve high yields.

Q2: Which palladium-catalyzed cross-coupling reactions are most common for this substrate?

A2: The most common and synthetically useful palladium-catalyzed reactions for this substrate are the Suzuki-Miyaura coupling to form a new carbon-carbon bond at the position of the bromine atom, and the Buchwald-Hartwig amination to form a carbon-nitrogen bond.

Q3: Can the nitro group be reduced without affecting the bromo substituent?

A3: Yes, chemoselective reduction of the nitro group is a common transformation. However, care must be taken to avoid dehalogenation, which can be a significant side reaction.[4] Common methods include using specific metal-acid systems like iron in acidic media or carefully controlled catalytic hydrogenation with catalysts less prone to dehalogenation, such as Raney Nickel.[4][5]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient substrate.

    • Solution: Switch to a more robust catalyst system. Preformed palladacycles, such as CataCXium® A Pd G3, have shown high efficacy for ortho-bromoanilines.[6][7] Alternatively, use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[2]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall stability of the catalytic system.

    • Solution: A moderately strong inorganic base like Cs₂CO₃ or K₃PO₄ is often effective. For solvents, polar aprotic solvents are generally preferred. 2-MeTHF has been shown to provide excellent yields in similar systems.[6][7]

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can reduce the amount of coupling partner available.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous conditions and use a carefully chosen base to minimize this side reaction.

Table 1: Effect of Catalyst and Solvent on Suzuki Coupling of Ortho-Bromoanilines.

EntryCatalystSolventYield (%)Reference
1CataCXium® A Pd G32-MeTHF95[6][7]
2Pd(OAc)₂/SPhos2-MeTHF<5[7]
3Pd₂(dba)₃/XPhos2-MeTHF<5[7]
4Pd(PPh₃)₄2-MeTHF<5[7]
5Pd(dppf)Cl₂2-MeTHF<5[7]

Possible Causes & Solutions:

  • Deactivated Amine: The aniline nitrogen of the substrate is highly deactivated due to the electron-withdrawing nitro and trifluoromethyl groups, making it a poor nucleophile.

    • Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich biaryl phosphine ligands such as XPhos and BrettPhos are designed for challenging substrates.[1] N-heterocyclic carbene (NHC) based palladium catalysts can also offer superior activity.[1][8]

  • Insufficiently Strong Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1]

    • Solution: Use strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[1]

  • Catalyst Deactivation: The reaction is highly sensitive to air and moisture, which can deactivate the palladium catalyst.[9]

    • Solution: Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active catalyst.[1] All manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox, with anhydrous and deoxygenated solvents.[9]

Table 2: General Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides.

ParameterRecommended ConditionRationaleReference
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliable generation of active Pd(0)[1]
Ligand XPhos, BrettPhosBulky, electron-rich ligands accelerate catalysis[1]
Base NaOtBu or KOtBu (1.2-1.5 equiv)Strong, non-nucleophilic base for deprotonation[1]
Solvent Toluene, Dioxane, or CPMEAnhydrous and deoxygenated[9]
Temperature 80-110 °CTo overcome activation energy[10]
Nitro Group Reduction

Possible Causes & Solutions:

  • Harsh Reducing Conditions: Catalytic hydrogenation with standard catalysts like Palladium on carbon (Pd/C) is known to cause dehalogenation of aryl halides.[4]

    • Solution: Use a milder reducing agent or a more selective catalyst.

      • Fe/HCl or Fe/NH₄Cl: A classic and effective method for nitro group reduction that is generally chemoselective for the nitro group over aryl halides.

      • Tin(II) Chloride (SnCl₂): Another common reagent for the selective reduction of nitro groups.

      • Raney Nickel: Often a better choice than Pd/C for catalytic hydrogenation when dehalogenation is a concern.[4]

      • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a suitable catalyst can sometimes offer better selectivity.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., CataCXium® A Pd G3, 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed 2-MeTHF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Base B Add Pd Catalyst (e.g., CataCXium A Pd G3) A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent (e.g., 2-MeTHF) C->D E Heat & Stir (e.g., 80°C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute & Wash F->G H Dry, Filter, & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield Start Low Yield in Cross-Coupling Check_SM Starting Material Consumed? Start->Check_SM SM_Not_Consumed Reaction Not Proceeding Check_SM->SM_Not_Consumed No SM_Consumed Side Reactions Dominating Check_SM->SM_Consumed Yes Improve_Catalyst Use More Active Catalyst (e.g., Palladacycle) or Ligand (e.g., XPhos) SM_Not_Consumed->Improve_Catalyst Check_Conditions Optimize Temp, Base, & Solvent Improve_Catalyst->Check_Conditions Check_Protodeboronation Protodeboronation (Suzuki) - Use excess boronic acid - Ensure anhydrous conditions SM_Consumed->Check_Protodeboronation Check_Decomposition Catalyst Decomposition - Use precatalyst - Ensure inert atmosphere SM_Consumed->Check_Decomposition

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Reaction_Types cluster_Br Reactions at C-Br cluster_NO2 Reactions at -NO2 cluster_Ring Reactions on the Ring Start This compound Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Pd Cat., Boronic Acid, Base Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald Pd Cat., Amine, Base Reduction Nitro Reduction (-> -NH2) Start->Reduction e.g., Fe/HCl SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nucleophile

Caption: Common reaction pathways for this compound.

References

Technical Support Center: Purification of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Isomeric Impurities: Positional isomers such as 2-Bromo-4-nitro-5-(trifluoromethyl)aniline or other isomers may be present depending on the synthetic route.

  • Over-brominated Species: Dibrominated or other poly-brominated trifluoromethyl)aniline species can form if the bromination reaction is not carefully controlled.

  • Unreacted Starting Material: The presence of the unreacted aniline precursor is possible if the reaction did not proceed to completion.

  • Oxidation Products: Like many anilines, the compound can be susceptible to air oxidation, which can lead to the formation of colored, higher molecular weight impurities.

Q2: My purified this compound is a yellow to brownish solid. Is this normal?

A2: While the pure compound is expected to be a crystalline solid, a yellow or brownish tint is often observed. This coloration is typically due to trace amounts of oxidized impurities. For many applications, this may not be an issue. However, for high-purity requirements, such as in drug development, further purification to remove these colored impurities is recommended. A short plug of silica gel or recrystallization can often remove these colored byproducts.

Q3: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?

A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is a common starting point. You can adjust the polarity by increasing or decreasing the amount of ethyl acetate to achieve an optimal Rf value (typically 0.2-0.4) for your product, which will allow for good separation from impurities on a chromatography column.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect minor impurities. A patent for a similar compound reported a purity of 98% as determined by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify the structure of any significant impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used to identify impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Incomplete reaction: The synthesis did not go to completion.Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material.
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent to recover any dissolved product.
Poor separation during chromatography: The product may have co-eluted with impurities.Optimize the solvent system for column chromatography using TLC. A shallower solvent gradient may be necessary to improve separation.
Product Tailing or Streaking on TLC/Column Strong interaction with silica gel: The basic amine group of the aniline can interact strongly with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
Sample overload: Too much crude material was loaded onto the TLC plate or chromatography column.For TLC, apply a smaller spot. For column chromatography, use a larger column or reduce the amount of sample loaded.
Difficulty Removing a Persistent Impurity Isomeric impurity with similar polarity: An isomer of the target compound may have a very similar Rf value.Consider using a different stationary phase for chromatography, such as alumina, or a different solvent system to alter the selectivity of the separation. Recrystallization from a suitable solvent may also be effective.
Thermally labile impurity: The impurity may be generated during purification if excessive heat is used.Avoid high temperatures during solvent removal (rotary evaporation). Use a water bath at a moderate temperature.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of this compound and related compounds.

ParameterValueSource/Comment
Reported Yield 92%From a patent describing the synthesis of a likely misspelled "4-bromo-2-5-trifluoromethylaniline".
Reported Purity (HPLC) 98%From the same patent as the yield.
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)Standard for purification of moderately polar organic compounds.
Column Chromatography Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system for anilines. The ratio should be optimized using TLC.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Recommended to reduce peak tailing of the basic aniline on silica gel.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

This protocol is a general guideline for the purification of this compound by column chromatography. The solvent system should be optimized by TLC prior to performing the column.

1. Preparation of the Stationary Phase:

  • Select a glass chromatography column of an appropriate size for the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.
  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
  • Add a thin layer of sand to the top of the silica gel to prevent disturbance of the bed during sample and eluent addition.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.
  • Alternatively, perform a "dry loading" by dissolving the crude product in a solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

3. Elution:

  • Begin eluting with the initial non-polar solvent system determined by TLC analysis.
  • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
  • Collect fractions in an orderly manner (e.g., in test tubes).

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography check_purity Check Purity (TLC/HPLC) column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshooting Troubleshooting check_purity->troubleshooting Purity Not OK low_yield Low Yield? troubleshooting->low_yield streaking Streaking/Tailing? troubleshooting->streaking impurity Persistent Impurity? troubleshooting->impurity optimize_reaction Optimize Reaction/Workup low_yield->optimize_reaction add_tea Add TEA to Eluent streaking->add_tea change_solvent Change Solvent System or Stationary Phase impurity->change_solvent optimize_reaction->start add_tea->column_chromatography change_solvent->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activation Inhibitor Potential Kinase Inhibitor (e.g., derived from trifluoromethyl anilines) Inhibitor->RTK Inhibition

Caption: A simplified diagram of the PI3K-Akt signaling pathway, a common target for kinase inhibitors in drug development.

Technical Support Center: 4-Bromo-2-nitro-5-(trifluoromethyl)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during the synthesis of derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: Based on the reactivity of its functional groups, the most common side reactions fall into three main categories:

  • Hydrodehalogenation: Loss of the bromine atom during the reduction of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of either the bromo or the nitro group by a nucleophile.

  • Incomplete or Over-reduction: Partial reduction of the nitro group to intermediates like nitroso or hydroxylamine derivatives, or further reduction of the aniline product.

  • Homocoupling and other byproducts in Cross-Coupling Reactions: Formation of symmetrical biphenyls from the starting material or other undesired coupled products in reactions like Suzuki-Miyaura coupling.

Q2: I am trying to reduce the nitro group to an amine. Why am I seeing a significant amount of a debrominated product?

A2: This is a common side reaction known as hydrodehalogenation. It is particularly prevalent when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1] The C-Br bond can be susceptible to cleavage under these reducing conditions.

Q3: Can the nitro group be displaced instead of the bromine atom in a nucleophilic aromatic substitution (SNAr) reaction?

A3: Yes, under certain conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. The relative reactivity of the bromo and nitro leaving groups depends on the nature of the nucleophile, the solvent, and the electronic environment of the aromatic ring. For some substrates, displacement of the nitro group is a known competing reaction.

Q4: Are there any known rearrangement reactions with this type of substituted aniline?

A4: While not definitively reported for this specific molecule, structurally related compounds can undergo rearrangements. One such example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution.[2][3][4] This is more likely to occur if a nucleophilic moiety is introduced that can cyclize and displace a group on the aniline ring.

Troubleshooting Guides

Issue 1: Significant Debromination During Nitro Group Reduction

Symptoms:

  • LC-MS or NMR analysis of the crude product shows a significant peak corresponding to 2-nitro-5-(trifluoromethyl)aniline.

  • Low yield of the desired 4-bromo-2-amino-5-(trifluoromethyl)aniline.

Root Cause:

  • Catalytic hydrogenation using highly active catalysts like Pd/C is known to cause hydrodehalogenation of aryl bromides.[1]

Solutions:

  • Change of Catalyst:

    • Use catalysts less prone to causing hydrodehalogenation, such as Raney Nickel.

    • Platinum-based catalysts, like Pt/C, can sometimes offer better selectivity with little to no dehalogenation.[5]

    • Consider using bimetallic catalysts (e.g., Pt-V/C) which have been shown to suppress dehalogenation.[6]

  • Alternative Reduction Methods:

    • Employ chemical reducing agents instead of catalytic hydrogenation. Common choices include:

      • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

      • Tin(II) chloride (SnCl2).

      • Sodium dithionite (Na2S2O4).

Data on Catalyst Selection for Nitro Reduction of Halogenated Nitroaromatics:

CatalystCommon Side ReactionSelectivity for Halogenated AnilineReference
Pd/CHydrodehalogenationLow to Moderate[1]
Raney NickelLess prone to dehalogenationGood[6]
Pt/CLow to no dehalogenationHigh[5]
Pt-V/CSuppressed dehalogenationHigh[6]

Troubleshooting Workflow for Debromination

start Debromination Observed catalyst Using Pd/C Catalyst? start->catalyst change_catalyst Switch to Raney Ni or Pt/C catalyst->change_catalyst Yes chemical_reduction Use Chemical Reduction (Fe/AcOH, SnCl2) catalyst->chemical_reduction No end_good Desired Product change_catalyst->end_good end_bad Problem Persists change_catalyst->end_bad chemical_reduction->end_good chemical_reduction->end_bad

Caption: Troubleshooting workflow for debromination during nitro reduction.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Symptoms:

  • Low conversion of this compound.

  • Formation of significant amounts of homocoupled byproduct (biphenyl of the starting material).

  • Presence of debrominated starting material.

Root Cause:

  • Catalyst Inactivity or Decomposition: The chosen palladium catalyst and ligand may not be suitable for this electron-deficient substrate.

  • Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature can lead to poor catalyst performance and side reactions.

  • Hydrolysis of Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions.

Solutions:

  • Catalyst and Ligand Screening:

    • For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.

    • Use pre-formed palladium catalysts which can be more robust.

  • Optimization of Reaction Conditions:

    • Base: The choice of base is critical. Weaker bases like carbonates (K2CO3, Cs2CO3) are commonly used. Stronger bases like phosphates (K3PO4) or hydroxides can sometimes be beneficial but may also promote side reactions.

    • Solvent: Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are typical. The water content can influence the rate of transmetalation.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation. An optimal temperature needs to be determined empirically.

Table of Common Conditions for Suzuki-Miyaura Coupling:

ParameterCommon ChoicesPotential Issues
Catalyst Pd(PPh3)4, PdCl2(dppf), Pd2(dba)3Inactivity with electron-deficient substrates
Ligand PPh3, dppf, Buchwald ligands (SPhos, XPhos)Poor performance with specific substrates
Base K2CO3, Cs2CO3, K3PO4, NaHCO3Can affect boronic acid stability and catalyst activity
Solvent Dioxane/H2O, Toluene/H2O, DME, THFSolubility issues, side reactions

Logical Flow for Optimizing Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Screen Catalyst/Ligand Combinations (e.g., Buchwald ligands) start->catalyst base Optimize Base (e.g., K2CO3, K3PO4) catalyst->base solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene) base->solvent temperature Adjust Temperature solvent->temperature end_good Improved Yield temperature->end_good

Caption: Optimization workflow for Suzuki-Miyaura cross-coupling reactions.

Key Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group using Iron

This protocol is designed to minimize the risk of hydrodehalogenation.

Materials:

  • This compound

  • Iron powder (fine mesh)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol and water in a 4:1 ratio to dissolve the starting material.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washes and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-amino-5-(trifluoromethyl)aniline.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow for Selective Nitro Reduction

start Combine Reactants: Aniline, Fe, NH4Cl in EtOH/H2O reflux Reflux and Monitor by TLC/LC-MS start->reflux filter Cool and Filter through Celite reflux->filter extract Workup: EtOAc Extraction, Washes filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography (if needed) dry->purify end_product Pure 4-Bromo-2-amino-5-(trifluoromethyl)aniline purify->end_product

Caption: Workflow for the selective reduction of the nitro group.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions involving electron-deficient trifluoromethylated anilines.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of trifluoromethylated anilines with aryl halides.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My reaction shows a low yield or fails to proceed. What are the likely causes and how can I improve it?

  • Answer: Low conversion is a frequent challenge when working with electron-deficient anilines like those bearing a trifluoromethyl group. The primary reason is the reduced nucleophilicity of the aniline's nitrogen atom, caused by the strong electron-withdrawing effect of the CF₃ group.[1] This makes the key steps in the catalytic cycle, particularly the amine coordination and subsequent deprotonation, more difficult.

    Troubleshooting Steps:

    • Evaluate the Ligand: Standard phosphine ligands may not be effective. Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos.[1][2] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, which is crucial for challenging substrates.[1]

    • Select a Stronger Base: A strong, non-nucleophilic base is often essential to deprotonate the weakly acidic N-H bond of the trifluoromethylated aniline.[1] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and can significantly improve reaction rates.[1][3]

    • Use a Well-Defined Precatalyst: To ensure the consistent generation of the active Pd(0) species, consider using a stable, well-defined palladium precatalyst.[1] Precatalysts like XPhos Pd G3 or BrettPhos Pd G3 can lead to more reproducible results and higher yields compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2][4]

    • Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1] Ensure all reagents and solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.[1][5]

    • Increase Reaction Temperature: Electron-deficient anilines often require higher temperatures to achieve reasonable reaction rates. Typical temperatures range from 80-110 °C.[1][6]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

  • Question: I am observing significant amounts of the hydrodehalogenated starting material from my aryl halide. What causes this and how can I minimize it?

  • Answer: Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction. It can arise from a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-amido complex, or from catalyst decomposition.[7][8]

    Troubleshooting Steps:

    • Ligand Choice: The choice of ligand is critical to favor the desired reductive elimination over side reactions.[8] Bulky biaryl phosphine ligands can sterically hinder pathways leading to side products.

    • Base Selection: While a strong base is necessary, its nature can influence side reactions. If hydrodehalogenation is a major issue with alkoxide bases, consider screening other strong bases like LHMDS or K₃PO₄.

    • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side products. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.[5]

Frequently Asked Questions (FAQs)

  • Q1: Why are trifluoromethylated anilines considered "challenging substrates" for Buchwald-Hartwig amination?

    • A1: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. It significantly reduces the electron density on the aniline's nitrogen atom through inductive effects, making the amine a poor nucleophile.[1] This decreased nucleophilicity slows down the key C-N bond-forming steps in the catalytic cycle, often requiring more forcing conditions and specialized catalyst systems.[1]

  • Q2: Which palladium precatalyst generation (e.g., G2, G3, G4) should I choose?

    • A2: For challenging substrates like trifluoromethylated anilines, later generation (G3 and G4) precatalysts are generally recommended.[1] These precatalysts are more stable and provide a more reliable and efficient initiation of the catalytic cycle, often leading to higher yields and reproducibility.[1] For example, switching to an XPhos Pd G3 precatalyst can significantly improve results.[2]

  • Q3: What is the optimal solvent for this reaction?

    • A3: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations and are generally a good starting point.[3][9] Anhydrous and deoxygenated solvent is crucial for reaction success.[5] In some cases, ethereal solvents like THF or CPME may also be effective.[6] Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[6]

  • Q4: Can I use an aryl chloride as a coupling partner with a trifluoromethylated aniline?

    • A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step. To achieve successful coupling with aryl chlorides, it is essential to use highly active catalyst systems, typically those employing bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or BrettPhos.[4][7]

  • Q5: My reaction is sensitive to air and moisture. What are the best practices to avoid these issues?

    • A5: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction.[5] All glassware should be oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous and thoroughly deoxygenated (e.g., by sparging with argon or using a freeze-pump-thaw method).[1] All manipulations of reagents should be performed under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk techniques or inside a glovebox.[1][5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of trifluoromethylated anilines. These should be used as a starting point for optimization.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene4-(Trifluoromethyl)anilinePd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.4)Toluene10018>95
21-Chloro-4-nitrobenzene3-(Trifluoromethyl)anilineXPhos Pd G3 (2)N/ANaOtBu (1.4)Toluene1102492
33-Bromopyridine4-(Trifluoromethyl)anilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃ (2.0)t-Amyl Alcohol1101688
44-Bromo-1,2-difluorobenzene2-(Trifluoromethyl)anilineRuPhos Pd G3 (1.5)N/ALHMDS (1.5)Dioxane1001294

Note: This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Trifluoromethylated Aniline

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Trifluoromethylated aniline (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the base, the aryl halide, and the trifluoromethylated aniline to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1][5]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Add the anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the aryl halide) via syringe.[1][5]

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-24 hours).[1][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1][5]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-trifluoromethylaniline derivative.[1][5]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Add Pd Precatalyst, Base, Aryl Halide, and Aniline to Schlenk Tube prep_inert Evacuate & Backfill with Argon (3x) prep_reagents->prep_inert prep_solvent Add Anhydrous, Degassed Solvent prep_inert->prep_solvent rxn_heat Heat to 100-110 °C with Vigorous Stirring prep_solvent->rxn_heat rxn_monitor Monitor by TLC / LC-MS rxn_heat->rxn_monitor workup_cool Cool to Room Temp. rxn_monitor->workup_cool workup_filter Dilute & Filter through Celite workup_cool->workup_filter workup_purify Concentrate & Purify via Chromatography workup_filter->workup_purify end_node End workup_purify->end_node start Start start->prep_reagents

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Tree start Low or No Yield? ligand Using Bulky, Electron-Rich Biaryl Phosphine Ligand? (e.g., XPhos, BrettPhos) start->ligand base Using Strong, Non-Nucleophilic Base? (e.g., NaOtBu, LHMDS) ligand->base Yes sol_ligand Switch to XPhos, BrettPhos, or RuPhos ligand->sol_ligand No precatalyst Using a Well-Defined Precatalyst? (e.g., G3 Precatalyst) base->precatalyst Yes sol_base Switch to NaOtBu, KOtBu, or LHMDS base->sol_base No atmosphere Reaction performed under strictly inert atmosphere? precatalyst->atmosphere Yes sol_precatalyst Use a G3 or later generation precatalyst precatalyst->sol_precatalyst No sol_atmosphere Improve inerting technique: Use glovebox or Schlenk line atmosphere->sol_atmosphere No success Yield Improved atmosphere->success Yes sol_ligand->base sol_base->precatalyst sol_precatalyst->atmosphere sol_atmosphere->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Reduction of Hindered Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chemical reduction of sterically hindered nitroanilines. The information is designed to assist in optimizing reaction conditions, improving yields, and ensuring the desired product selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reduction of a hindered nitroaniline is sluggish or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow reactions are a primary challenge with sterically hindered nitroanilines. The bulky groups near the nitro functionality can impede its access to the catalyst surface or reagent. Here is a systematic approach to troubleshoot this issue:

  • Reagent and Catalyst Activity: Ensure your reducing agent or catalyst is fresh and active. Catalysts, in particular, can lose activity over time or due to improper storage.[1]

  • Catalyst Loading: For catalytic hydrogenations, you may need to increase the catalyst loading (e.g., weight percentage of Pd/C) to provide more active sites to overcome the steric hindrance.

  • Reaction Conditions:

    • Temperature: While many reductions can be performed at room temperature, hindered substrates often require elevated temperatures to increase the reaction rate.

    • Pressure: In catalytic hydrogenations, increasing the hydrogen pressure can enhance the rate of reduction.[1]

  • Solvent Choice: The solubility of the hindered nitroaniline can be a limiting factor. Ensure you are using a solvent that provides good solubility for the substrate at the reaction temperature.

  • Agitation: For heterogeneous reactions, vigorous stirring is crucial to ensure effective mixing of the substrate, reagent/catalyst, and solvent.

Q2: I am observing significant side product formation. How can I improve the selectivity for the desired aniline?

A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[2] The accumulation of these intermediates, which can be exacerbated by slow reduction rates in hindered substrates, can lead to the formation of undesired side products like azoxy and azo compounds.[1] To improve selectivity:

  • Control Reaction Temperature: Exothermic reactions can create localized hot spots, promoting side reactions. Ensure uniform and controlled heating.

  • Sufficient Reducing Agent: Use a sufficient excess of the reducing agent to ensure the reaction goes to completion and reduces any intermediates that may have formed.[1]

  • Choice of Reducing System: Some reducing agents are more prone to forming side products than others. For instance, LiAlH₄ is generally not suitable for reducing aromatic nitro compounds to anilines as it tends to produce azo products.[3] Milder and more selective methods like SnCl₂/HCl or catalytic transfer hydrogenation may be preferable.

Q3: How do I choose the right reduction method for a hindered nitroaniline, especially if other functional groups are present?

A3: The choice of reduction method depends on the specific substrate and the presence of other functional groups.

  • For Chemoselectivity: If your molecule contains other reducible groups (e.g., halogens, carbonyls, nitriles), catalytic hydrogenation with Pd/C can be problematic as it may also reduce these functionalities.[3][4]

    • Halogens: To avoid dehalogenation, Raney Nickel is often a better choice than Pd/C for catalytic hydrogenation.[3] Alternatively, non-catalytic methods like reduction with iron powder or stannous chloride are generally preferred as they do not typically affect halogens.[5]

    • Carbonyls and Esters: SnCl₂ is known for its high chemoselectivity in reducing nitro groups in the presence of carbonyls and esters.[5]

  • For Steric Hindrance: Catalytic transfer hydrogenation can be a good option for hindered substrates, often providing milder reaction conditions and good yields.[6]

Q4: My catalyst seems to be poisoned. What are the signs and how can I prevent or resolve this?

A4: Catalyst poisoning is indicated by a sudden drop in reaction rate or complete cessation of the reaction. Common poisons include sulfur and nitrogen compounds.

  • Prevention: Ensure the purity of your starting materials, solvents, and hydrogen gas.

  • Troubleshooting: If poisoning is suspected, you may need to purify your starting material. In some cases, increasing the catalyst loading can overcome minor poisoning.

  • Catalyst Choice: Raney Nickel can sometimes be more resistant to certain poisons than palladium or platinum catalysts.

Troubleshooting Guides

Issue 1: Low or No Conversion in Catalytic Hydrogenation
Possible Cause Solution
Steric Hindrance Increase catalyst loading, reaction temperature, and/or hydrogen pressure. Consider switching to a more active catalyst or a different reduction method like catalytic transfer hydrogenation.
Poor Catalyst Activity Use a fresh batch of catalyst. Ensure proper storage (e.g., under an inert atmosphere).
Inadequate Mixing Increase the stirring rate to ensure the catalyst is well-suspended and in contact with the substrate and hydrogen.
Catalyst Poisoning Purify the starting material and solvent. Consider using a guard column to remove impurities from the hydrogen stream.
Issue 2: Formation of Colored Byproducts (Azoxy/Azo Compounds)
Possible Cause Solution
Incomplete Reduction Increase the amount of reducing agent or the reaction time. Monitor the reaction by TLC or LC-MS to ensure full conversion of intermediates.
Localized Overheating Improve temperature control with an oil bath or a temperature-controlled mantle. For highly exothermic reactions, consider adding the reducing agent portion-wise.
Sub-optimal pH The stability of intermediates can be pH-dependent. Adjusting the acidity or basicity of the reaction mixture may suppress side reactions.

Data Presentation

Table 1: Comparison of Reduction Methods for Hindered Nitroanilines

Method Substrate Example Conditions Yield Key Advantages Potential Issues
Catalytic Hydrogenation (Pd/C) 2,6-Dimethyl-4-nitroanilineH₂ (50 psi), Pd/C (10 mol%), Ethanol, 25°C, 12h>95%High efficiency, clean reactionPotential for dehalogenation, catalyst poisoning
Catalytic Hydrogenation (Raney Ni) 2-Bromo-6-methyl-4-nitroanilineH₂ (50 psi), Raney Ni, Ethanol, 25°C, 8h~90%Good for substrates with halogensPyrophoric catalyst, requires careful handling
Stannous Chloride (SnCl₂) 2,6-DiisopropylanilineSnCl₂·2H₂O, Ethanol, Reflux, 4h>90%Excellent chemoselectivity, tolerates many functional groupsGenerates tin waste, workup can be tedious
Iron in Acidic Media (Fe/HCl) 2-sec-Butyl-6-ethyl-4-nitroanilineFe powder, HCl, Ethanol/Water, 80°C, 6h~85%Inexpensive, robustRequires acidic conditions, large amount of iron sludge
Catalytic Transfer Hydrogenation 2,6-DialkylnitrobenzenesPd/C, Ammonium formate, Methanol, Reflux, 2h>95%Mild conditions, avoids high-pressure H₂Hydrogen donor can sometimes react with the substrate

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Hindered Nitroaniline
  • Setup: To a high-pressure reaction vessel, add the hindered nitroaniline, a suitable solvent (e.g., ethanol, ethyl acetate), and the catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel).

  • Purging: Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and begin vigorous stirring. If necessary, heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. The filtrate can then be concentrated, and the product purified by crystallization or chromatography.

Protocol 2: General Procedure for the Reduction of a Hindered Nitroaniline with Stannous Chloride (SnCl₂)
  • Setup: In a round-bottom flask, dissolve the hindered nitroaniline in a suitable solvent, such as ethanol.

  • Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralization and Extraction: Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate carefully to the residue until the solution is basic.

  • Isolation: Filter the resulting suspension through celite to remove tin salts. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified.[1]

Visualizations

troubleshooting_workflow start Incomplete Reduction of Hindered Nitroaniline check_reagents Check Reagent/ Catalyst Activity start->check_reagents check_solubility Check Substrate Solubility start->check_solubility increase_conditions Increase Temperature/ Pressure/Catalyst Loading check_reagents->increase_conditions Reagents OK side_products Side Product Formation? increase_conditions->side_products optimize_agitation Optimize Agitation check_solubility->optimize_agitation optimize_agitation->increase_conditions control_temp Improve Temperature Control side_products->control_temp Yes success Successful Reduction side_products->success No increase_reductant Increase Reductant Stoichiometry control_temp->increase_reductant increase_reductant->success

Caption: Troubleshooting workflow for incomplete reduction.

chemoselectivity_decision_tree start Other Reducible Functional Groups Present? halogen Halogen (Cl, Br, I)? start->halogen Yes pd_c Standard Catalytic Hydrogenation (Pd/C) start->pd_c No carbonyl Carbonyl/Ester? halogen->carbonyl No raney_ni Use Raney Ni or Fe/SnCl₂ halogen->raney_ni Yes nitrile Nitrile? carbonyl->nitrile No sncl2_fe Use SnCl₂ or Fe/HCl carbonyl->sncl2_fe Yes sncl2 Use SnCl₂ nitrile->sncl2 Yes nitrile->pd_c No

Caption: Decision tree for chemoselective reduction.

References

byproduct formation in the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Synthesis Overview

The primary synthetic route to this compound involves the nitration of a suitable precursor. Direct nitration of 4-bromo-3-(trifluoromethyl)aniline is challenging due to the strong activating nature of the amino group, which can lead to poor regioselectivity and oxidative side reactions. A more controlled and common approach involves a three-step process:

  • Protection of the Amino Group: The amino group of the starting material, 4-bromo-3-(trifluoromethyl)aniline, is protected, typically as an acetanilide, to form N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide. This moderates the activating effect of the amino group and enhances regioselectivity.

  • Nitration: The protected intermediate is then nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

  • Deprotection: The protecting group is subsequently removed to yield the final product, this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound after the three-step synthesis. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic sequence. Here's a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Protection of the Amino Group: If the initial acetylation of 4-bromo-3-(trifluoromethyl)aniline is incomplete, the remaining unprotected aniline can react during nitration, leading to a mixture of undesired products and potential for oxidation.

    • Solution: Ensure the acetylation reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Using a slight excess of the acetylating agent (e.g., acetic anhydride) and an appropriate base (e.g., pyridine) can drive the reaction to completion.

  • Suboptimal Nitration Conditions: The temperature and rate of addition of the nitrating agent are critical.

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture to minimize side reactions. The nitrating agent should be added dropwise with vigorous stirring to ensure proper mixing and heat dissipation.

  • Product Loss During Work-up and Purification: The desired product and intermediates may be lost during extraction and purification steps.

    • Solution: Ensure proper pH adjustment during aqueous work-up to minimize the solubility of the product in the aqueous layer. When performing column chromatography, select an appropriate solvent system based on TLC analysis to achieve good separation without excessive band broadening.

Issue 2: Formation of Multiple Isomeric Byproducts

Question: My final product is contaminated with several isomers. What are the likely byproducts, and how can I minimize their formation?

Answer:

The formation of isomeric byproducts is a common challenge in this synthesis due to the directing effects of the substituents on the aromatic ring.

Understanding Regioselectivity:

  • -NHCOCH₃ (Acetamido group): A moderately activating ortho-, para-director.

  • -Br (Bromo group): A deactivating ortho-, para-director.

  • -CF₃ (Trifluoromethyl group): A strongly deactivating meta-director.

During the nitration of N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, the incoming electrophile (NO₂⁺) is directed by these groups. The primary positions for substitution are ortho and para to the activating acetamido group.

Potential Isomeric Byproducts:

Based on the directing effects, the following are the most probable isomeric byproducts:

  • 4-Bromo-6-nitro-3-(trifluoromethyl)aniline: Formed from nitration at the position ortho to the acetamido group.

  • 2-Bromo-4-nitro-5-(trifluoromethyl)aniline: Another potential isomer resulting from substitution at a different position.

Strategies to Minimize Isomer Formation:

  • Control of Reaction Temperature: Lowering the reaction temperature during nitration can favor the formation of the thermodynamically more stable isomer.

  • Choice of Nitrating Agent: Using a milder nitrating agent might offer better control over regioselectivity, although this may require optimization of reaction conditions.

  • Effective Purification: Careful column chromatography is often necessary to separate the desired product from its isomers.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before nitration?

A1: Direct nitration of anilines is often problematic for two main reasons. Firstly, the strong activating nature of the amino group can lead to over-nitration and the formation of multiple products. Secondly, the reaction conditions for nitration (strong acids) can lead to the oxidation of the aniline, resulting in the formation of tarry byproducts and a significant reduction in yield. Protecting the amino group as an acetanilide moderates its activating effect, leading to a more controlled reaction and higher yields of the desired mono-nitro product.[2]

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Concentrated sulfuric acid serves two primary roles in the nitration reaction. It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Additionally, it acts as a solvent for the reaction.

Q3: How can I effectively separate the desired product from isomeric byproducts?

A3: The separation of closely related isomers can be challenging. Column chromatography using silica gel is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to ensure good separation.[1]

Q4: What are some common impurities that might be present in the starting material, 4-bromo-3-(trifluoromethyl)aniline?

A4: Potential impurities in the starting material can carry through the synthesis and complicate the final purification. Common impurities in 4-bromo-3-(trifluoromethyl)aniline include unreacted 3-(trifluoromethyl)aniline and over-brominated species such as dibromo-3-(trifluoromethyl)aniline isomers.[2]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the protection-nitration-deprotection sequence is provided below.

Step 1: Acetylation of 4-bromo-3-(trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 4-bromo-3-(trifluoromethyl)aniline in a suitable solvent such as acetic acid or a non-protic solvent like dichloromethane.

  • Add a slight molar excess of acetic anhydride to the solution.

  • Add a catalytic amount of a base like pyridine.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the mixture is typically poured into ice water to precipitate the N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide.

  • The solid product is collected by vacuum filtration, washed with water, and dried.

Step 2: Nitration of N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide

  • To a flask containing concentrated sulfuric acid, cool the acid to 0-5 °C in an ice bath.

  • Slowly add the dried N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry the product.

Step 3: Deprotection of the Acetyl Group

  • The crude nitrated acetanilide is refluxed in an acidic aqueous solution (e.g., aqueous HCl) or a basic solution (e.g., aqueous NaOH).

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is neutralized to precipitate the crude this compound.

  • The product is collected by filtration, washed with water, and dried.

  • Further purification is typically achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Potential Byproducts and Their Formation

Byproduct NamePotential OriginRecommended Mitigation Strategy
Isomeric Products
4-Bromo-6-nitro-3-(trifluoromethyl)anilineNitration at the ortho position to the acetamido group.Maintain low reaction temperatures during nitration. Optimize the nitrating agent.
2-Bromo-4-nitro-5-(trifluoromethyl)anilineAlternative nitration regiochemistry.Precise control of reaction conditions.
Process-Related Impurities
Unreacted N-(4-bromo-3-(trifluoromethyl)phenyl)acetamideIncomplete nitration.Ensure sufficient reaction time and appropriate stoichiometry of the nitrating agent.
4-bromo-3-(trifluoromethyl)anilineIncomplete acetylation or premature deprotection.Ensure complete acetylation in the first step.
Di-nitrated productsOver-nitration due to harsh reaction conditions.Use a minimal excess of the nitrating agent and maintain low temperatures.

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_purification Purification start 4-Bromo-3-(trifluoromethyl)aniline step1_reagents Acetic Anhydride, Pyridine start->step1_reagents Reacts with step1_product N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide step1_reagents->step1_product Forms step2_reagents HNO₃, H₂SO₄ (0-5 °C) step1_product->step2_reagents Reacts with step2_product Crude Nitrated Product step2_reagents->step2_product Forms step3_reagents Acid or Base Hydrolysis step2_product->step3_reagents Reacts with final_product This compound step3_reagents->final_product Yields purification Column Chromatography / Recrystallization final_product->purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield or Impure Product cause1 Incomplete Reactions issue->cause1 cause2 Isomer Formation issue->cause2 cause3 Side Reactions (Oxidation) issue->cause3 cause4 Purification Losses issue->cause4 solution1 Monitor reactions by TLC Adjust stoichiometry cause1->solution1 solution2 Control reaction temperature Optimize nitrating agent cause2->solution2 solution3 Protect amino group Maintain low temperature cause3->solution3 solution4 Optimize chromatography conditions Careful work-up cause4->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: 4-Bromo-2-nitro-5-(trifluoromethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue ID Question Possible Causes Troubleshooting Steps
SYN-001 Low yield of the desired product after bromination. - Incomplete reaction. - Suboptimal reaction temperature. - Formation of by-products (e.g., di-brominated species). - Degradation of starting material or product.- Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific scale. In some bromination reactions, lower temperatures can increase selectivity. - Control stoichiometry: Ensure precise addition of the brominating agent to minimize over-bromination. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
SYN-002 Formation of significant isomeric impurities. - Lack of regioselectivity in the bromination step. - Isomerization under reaction conditions.- Choice of brominating agent: Different brominating agents can offer varying levels of regioselectivity. Consider alternatives to elemental bromine if issues persist. - Solvent effects: The polarity of the solvent can influence the regioselectivity of the reaction. Screen a variety of solvents to identify the one that provides the best isomer ratio.
PUR-001 Difficulty in purifying the product by column chromatography (e.g., significant peak tailing). - Strong interaction between the basic aniline group and the acidic silica gel.[1] - Inappropriate solvent system.- Neutralize silica gel: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2%), to the mobile phase to neutralize the acidic silanol groups.[1] - Optimize mobile phase: Use TLC to determine the optimal solvent system that provides good separation (Rf value of 0.2-0.3 for the target compound).[1] - Alternative stationary phase: Consider using a different stationary phase like alumina, which is less acidic than silica gel.[1]
PUR-002 The purified product is discolored (yellow or brown). - Presence of oxidized impurities. - Residual starting materials or by-products.- Charcoal treatment: Dissolve the product in a suitable solvent and treat with activated charcoal, followed by filtration through celite. - Recrystallization: Recrystallize the product from an appropriate solvent system to remove colored impurities.
SCL-001 Poor heat dissipation during scale-up, leading to runaway reactions. - Exothermic nature of nitration and bromination reactions. - Inadequate cooling capacity of the reactor.- Slow addition of reagents: Add highly reactive reagents, such as the nitrating mixture or brominating agent, slowly and in a controlled manner. - Efficient cooling: Ensure the reactor is equipped with an efficient cooling system and that the heat transfer is adequate for the scale of the reaction. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
SAF-001 Safety hazards during handling and synthesis. - Toxicity of the compound and intermediates.[2][3] - Use of hazardous reagents like strong acids and bromine.- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4][5] - Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of harmful vapors.[5][6] - Emergency Procedures: Be familiar with and have access to emergency procedures for chemical spills and exposures.[3][6]

Frequently Asked Questions (FAQs)

1. What is a typical synthetic route for this compound?

A common approach involves the nitration of 4-bromo-3-(trifluoromethyl)aniline. The starting material can be synthesized from 3-(trifluoromethyl)aniline through bromination.

2. What are the key safety precautions to take when working with this compound and its precursors?

This compound and related compounds are considered hazardous.[2][3] It is crucial to handle them with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with strong oxidizing agents and strong acids.[3]

3. How can I effectively remove isomeric impurities during purification?

Isomeric impurities can be challenging to separate due to their similar polarities.[1]

  • Column Chromatography Optimization: A very slow, shallow gradient elution during column chromatography may improve separation.[1]

  • Alternative Stationary Phases: Consider using stationary phases that offer different selectivity, such as alumina or phenyl-functionalized silica gel, which can leverage π-π interactions for better separation of aromatic isomers.[1]

  • Recrystallization: Fractional recrystallization from a carefully selected solvent system can sometimes enrich the desired isomer.

4. My final product is a dark oil instead of a solid. What could be the reason?

The presence of impurities often leads to the product being an oil instead of a solid. Ensure that all starting materials are pure and that the reaction has gone to completion. Thorough purification by column chromatography followed by recrystallization should yield a solid product.

5. What are the recommended storage conditions for this compound?

Anilines can be sensitive to light and air, which may lead to discoloration and degradation over time.[3] It is recommended to store the compound in a tightly sealed, amber-colored container in a cool, dark, and well-ventilated area.[3]

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization for scale-up.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-Bromo-3-(trifluoromethyl)aniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-Bromo-3- (trifluoromethyl)aniline dissolve Dissolve in H2SO4 at 0°C start->dissolve nitration Add Nitrating Mixture (HNO3/H2SO4) at 0-10°C dissolve->nitration react Stir at 0-5°C for 1-2h nitration->react quench Quench with Ice react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product: 4-Bromo-2-nitro-5- (trifluoromethyl)aniline chromatography->product troubleshooting_tree start Low Yield Issue check_completion Reaction Complete? start->check_completion check_temp Temperature Optimal? check_completion->check_temp Yes increase_time Increase Reaction Time/ Monitor Closely check_completion->increase_time No check_byproducts Byproducts Present? check_temp->check_byproducts Yes optimize_temp Optimize Temperature check_temp->optimize_temp No control_reagents Adjust Stoichiometry/ Use Milder Reagents check_byproducts->control_reagents Yes investigate_degradation Investigate Degradation (e.g., use inert atm.) check_byproducts->investigate_degradation No safety_precautions main_compound Handling this compound ppe Personal Protective Equipment main_compound->ppe engineering_controls Engineering Controls main_compound->engineering_controls handling_procedures Handling Procedures main_compound->handling_procedures emergency Emergency Procedures main_compound->emergency gloves Chemical Resistant Gloves ppe->gloves goggles Safety Goggles/Face Shield ppe->goggles lab_coat Lab Coat ppe->lab_coat fume_hood Work in Fume Hood engineering_controls->fume_hood ventilation Ensure Good Ventilation engineering_controls->ventilation avoid_inhalation Avoid Inhalation of Dust/Vapors handling_procedures->avoid_inhalation avoid_contact Avoid Skin/Eye Contact handling_procedures->avoid_contact spill_kit Have Spill Kit Ready emergency->spill_kit eyewash Access to Eyewash/Safety Shower emergency->eyewash

References

troubleshooting low conversion in Suzuki coupling of electron-deficient anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the Suzuki-Miyaura coupling of electron-deficient anilines. The content is structured to help identify and resolve common experimental challenges.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the process of optimizing your reaction.

Q1: My conversion is low or has stalled completely. What are the first things I should check?

When facing low conversion, it's crucial to first verify the foundational aspects of your experimental setup before exploring more complex variables.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents were properly degassed.[1]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time through oxidation or protodeboronation.[2] Confirm the purity of your boronic acid. Using more stable boronic esters, like pinacol esters, can sometimes resolve issues of instability.[2][3]

    • Solvents: Anhydrous solvents are critical. The presence of excess water can interfere with the reaction, although a small, controlled amount is often necessary.[1][4]

    • Base: Ensure the base is fresh and has been stored correctly. Some bases, like potassium phosphate, should be finely ground to improve reproducibility.[4]

  • Temperature: Most Suzuki couplings require heating, typically between 80-110 °C, to proceed efficiently.[1] Verify that your reaction is being heated to the target temperature.

Q2: How do I choose the right catalyst and ligand for my electron-deficient aniline?

The choice of catalyst and ligand is paramount for activating challenging substrates like electron-deficient anilines. The aniline's electron-withdrawing nature can slow the rate-limiting oxidative addition step, necessitating a more reactive catalyst system.[2]

  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, it often shows lower activity for difficult substrates.[5] More modern systems often use a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specialized ligand.[6][7]

  • Ligand Selection: Electron-rich and sterically bulky phosphine ligands are generally the most effective.[6][8] These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step.[8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are highly recommended for these types of couplings.[5][9] For sterically hindered substrates, specialized palladacycles like CataCXium A have also proven uniquely effective.[10]

Table 1: Catalyst & Ligand Selection Guide [5]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for challenging couplings.2-5
Pd(PPh₃)₄ Tetrakis(triphenyl phosphine)Readily available, well-understood.Lower activity for challenging substrates, often requires higher temperatures.2-5
Q3: My reaction is slow. Should I change the base or solvent?

Yes, the base and solvent system are critical for activating the organoboron species during the transmetalation step and can significantly impact reaction rates.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6] For challenging couplings, stronger bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][5][10]

  • Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used.[1][3] A small amount of water is often added as a co-solvent to help dissolve the inorganic base and facilitate the formation of the active boronate species.[3] For particularly stubborn reactions, exploring different solvent/base combinations is a key optimization step.

Table 2: Base & Solvent System Guide [5]

BaseSolvent SystemKey CharacteristicsConsiderations
K₃PO₄ Toluene / H₂OEffective for many Suzuki couplings, promotes high reaction rates.Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃ Dioxane / H₂OCommon and effective base, moderate strength.Dioxane is a potential peroxide-forming solvent.
Cs₂CO₃ THF or DioxaneStrong base, can accelerate slow reactions, particularly with hindered substrates.Higher cost, can promote side reactions if not carefully controlled.
Et₃N Acetonitrile or DMFOrganic base, useful in anhydrous conditions or micellar catalysis.[11]Weaker base, may not be sufficient for less reactive substrates.
Q4: I'm observing significant dehalogenation of my aniline. How can I prevent this?

Dehalogenation is a common side reaction where the aryl halide is reduced to an arene instead of undergoing coupling. This occurs when the Pd(II)-aryl intermediate reacts with a hydride source before reductive elimination can occur.[3]

  • Potential Hydride Sources: Amine bases or alcohol solvents can be sources of hydride ligands.[3]

  • Troubleshooting Steps:

    • Change the Base: Switch from an amine-based organic base to an inorganic base like K₃PO₄ or Cs₂CO₃.

    • Change the Solvent: If using an alcohol-containing solvent system, switch to a purely aprotic system like Toluene/H₂O or Dioxane/H₂O.

    • Optimize Ligand: Ensure your ligand is bulky enough to promote reductive elimination over competing side reactions.

Q5: I see a lot of boronic acid homocoupling (Glaser coupling). What's causing this and how can I minimize it?

Homocoupling of the boronic acid partner is another potential side reaction, often promoted by the presence of Pd(II) species before the catalytic cycle is fully established or by the presence of oxygen.[3]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can promote homocoupling.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues seen with Pd(II) sources that require in-situ reduction.[3]

    • Switch to a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable and less prone to homocoupling than their corresponding boronic acids.[3]

Frequently Asked Questions (FAQs)

FAQ 1: Why are electron-deficient anilines difficult substrates for Suzuki coupling? Electron-deficient anilines pose a challenge primarily because the electron-withdrawing groups on the aromatic ring decrease the electron density of the carbon-halogen bond. This makes the crucial first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, electronically less favorable and often slower.[2] Additionally, the Lewis basic aniline group can potentially coordinate to the palladium center, inhibiting catalysis.[9]

FAQ 2: What is the role of water in the reaction mixture? While Suzuki couplings are typically run in organic solvents, a small amount of water is often beneficial or even necessary. Its primary roles are to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃) and to help activate the boronic acid by facilitating its conversion to the more reactive boronate anion [-B(OH)₃]⁻, which is crucial for the transmetalation step.[3]

FAQ 3: Can I use a boronic ester instead of a boronic acid? What are the pros and cons? Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids.

  • Pros: They exhibit greater stability, are less prone to side reactions like protodeboronation and homocoupling, and are often easier to purify.[2][3]

  • Cons: Boronic acids are sometimes more reactive and can lead to faster reaction times.[2] The additional synthetic step to prepare the ester adds to the overall process.

FAQ 4: How can I monitor the reaction progress effectively? The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A small aliquot of the reaction mixture can be taken (under inert atmosphere if the reaction is ongoing), quenched, and analyzed to determine the consumption of starting materials and the formation of the desired product.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_int1 Ar¹-Pd(II)L₂-X pd0->pd2_int1 Oxidative Addition pd2_int2 Ar¹-Pd(II)L₂-Ar² pd2_int1->pd2_int2 Transmetalation pd2_int2->pd0 Catalyst Regeneration product Ar¹-Ar² pd2_int2->product Reductive Elimination product->pd0 aryl_halide Ar¹-X boronic_acid Ar²-B(OR)₂ base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_basics Check Fundamentals start->check_basics optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_sides Side Reactions Observed? start->check_sides basics_inert Ensure Inert Atmosphere (Ar/N₂) check_basics->basics_inert basics_reagents Verify Reagent Quality (Solvent, Base, Boronic Acid) check_basics->basics_reagents basics_temp Confirm Reaction Temperature (80-110 °C) check_basics->basics_temp opt_catalyst Is Catalyst System Optimal? optimize_conditions->opt_catalyst opt_base Is Base/Solvent System Optimal? optimize_conditions->opt_base opt_catalyst->opt_base No catalyst_action Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or Palladacycle opt_catalyst->catalyst_action base_action Switch to Stronger Base (K₃PO₄, Cs₂CO₃) and/or Change Solvent (Dioxane, Toluene) opt_base->base_action catalyst_action->opt_base dehalogenation Dehalogenation? → Use Inorganic Base → Avoid Alcohol Solvents check_sides->dehalogenation Yes homocoupling Homocoupling? → Ensure O₂ Exclusion → Use Boronic Ester (Bpin) check_sides->homocoupling Yes

Caption: A logical workflow for troubleshooting low conversion in Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Haloaniline

This protocol is a representative procedure based on established methodologies and may require optimization for specific substrates.[1][10]

Materials:

  • Electron-deficient haloaniline (e.g., 3-chloro-5-fluoroaniline) (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene with 10% v/v degassed H₂O)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add the haloaniline (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2-3 eq), and the palladium catalyst/ligand system (1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent system via syringe through the septum. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Heating: Stir the reaction mixture at room temperature for 5-10 minutes, then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl aniline.

References

preventing degradation of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the degradation of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability and appearance of this compound?

Pure this compound is expected to be a crystalline solid, likely yellow to orange in appearance, which is characteristic of many nitroaniline compounds.[1] Like many aniline derivatives, it can be susceptible to discoloration, turning darker yellow or brown upon prolonged exposure to air and light due to oxidation.[2] It is generally stable at room temperature when stored properly.

Q2: What are the ideal storage conditions for this reagent?

To ensure the longevity and purity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative degradation.

Q3: My bottle of this compound has darkened. Is it still usable?

Discoloration often indicates oxidation and the formation of impurities.[2] While a slight color change may not significantly impact all reactions, it is problematic for high-purity applications. It is highly recommended to assess the purity of the discolored reagent by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[2]

Q4: What are the main chemical incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous and potentially exothermic reactions that can lead to degradation.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The C-Br bond in this compound is the reactive site for these coupling reactions. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) significantly influences the electronic properties of the aromatic ring, affecting its reactivity.

Issue 1: Low or No Reaction Yield

Potential Cause Troubleshooting Step
Degraded Reagent Confirm the purity of the aniline starting material using TLC or HPLC. If necessary, purify by recrystallization or column chromatography.
Inactive Catalyst The palladium catalyst can be poisoned. For Suzuki couplings with unprotected ortho-bromoanilines, CataCXium® A Pd G3 has been shown to be effective.[3] For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos with palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂.[4]
Inappropriate Base or Solvent The choice of base and solvent is critical. For Suzuki reactions, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[5] For Buchwald-Hartwig aminations, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[4] Solvents must be anhydrous and deoxygenated; common choices include dioxane, THF, or 2-MeTHF.[4][5]
Air or Moisture Contamination Both Suzuki and Buchwald-Hartwig reactions are sensitive to air and moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Protodeboronation (Suzuki) Instability of the boronic acid/ester can lead to this side reaction. Ensure the boronic acid derivative is of high quality.
Homocoupling This can occur if the reaction conditions are not optimal. Adjusting the catalyst-to-ligand ratio or changing the solvent may help.
Reduction of the Nitro Group Some phosphine ligands or reaction conditions can lead to the reduction of the nitro group. If this is observed, screen alternative ligands.
Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common synthetic step. The choice of reducing agent is critical to avoid unwanted side reactions, particularly dehalogenation.

Issue 1: Dehalogenation (loss of Bromine)

Potential Cause Troubleshooting Step
Harsh Reduction Conditions Catalytic hydrogenation with Pd/C can sometimes cause dehalogenation of aryl bromides.[6]
Alternative Reagents Consider using Raney Nickel with H₂ for catalytic hydrogenation, as it is often preferred for substrates where dehalogenation is a concern.[6] Alternatively, milder conditions using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl, or Zn/AcOH) are effective and generally tolerate halogens.[6][7]

Issue 2: Incomplete Reduction or Formation of Intermediates (e.g., azo, hydroxylamine)

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Ensure the correct equivalents of the reducing agent are used.
Unsuitable Reducing Agent Metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines, as they tend to form azo compounds.[6]
Reaction Monitoring Monitor the reaction progress closely using TLC or LC-MS to ensure complete conversion to the desired aniline.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Nitro Group Reduction with SnCl₂
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equivalent) and ethanol.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Basify the mixture to a pH of ~8 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amine by column chromatography or recrystallization.

Visualizations

G Logical Workflow for Handling Potentially Degraded Reagent A Reagent Discoloration Observed B Assess Purity (TLC, HPLC, or NMR) A->B C Purity Acceptable? B->C D Proceed with Reaction C->D Yes E Purify Reagent (Recrystallization or Column Chromatography) C->E No F Re-assess Purity E->F F->D Purity Confirmed G Discard if Purification Fails F->G Purity Unacceptable

Caption: Workflow for assessing and handling discolored aniline reagent.

G Troubleshooting Low Yield in Pd-Catalyzed Cross-Coupling A Low or No Yield Observed B Check Reagent Purity A->B C Optimize Catalyst/Ligand System A->C D Screen Base and Solvent A->D E Ensure Inert Atmosphere A->E F Reaction Successful B->F C->F D->F E->F

Caption: Key areas to troubleshoot for low-yielding cross-coupling reactions.

G General Degradation Pathways for Substituted Anilines Aniline This compound Oxidation Oxidation (Exposure to Air/Light) Aniline->Oxidation Thermal Thermal Degradation (High Temperature) Aniline->Thermal Photo Photodegradation (UV Light) Aniline->Photo Degraded_Products Formation of Impurities (e.g., colored oligomers, decomposition products) Oxidation->Degraded_Products Thermal->Degraded_Products Photo->Degraded_Products

Caption: Common degradation pathways affecting substituted anilines.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, 4-bromo-2-nitro-5-(trifluoromethyl)aniline serves as a valuable building block. Its unique substitution pattern, featuring electron-withdrawing nitro and trifluoromethyl groups alongside a reactive bromine atom and an amino group, offers a versatile scaffold for the synthesis of a diverse range of derivatives with potential biological activity. This guide provides a comparative overview of the physicochemical and spectral properties of the title compound and its key analogs, outlines its synthesis, and details experimental protocols for its characterization.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physicochemical properties of this compound and a selection of its structurally related analogs. These analogs are included to provide a comparative context for understanding the influence of substituent changes on the molecule's properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound 683241-86-3C₇H₄BrF₃N₂O₂285.02White to off-white powder98-102Not available
4-Bromo-2-nitro-6-(trifluoromethyl)aniline157026-18-1C₇H₄BrF₃N₂O₂285.02White powderNot available273.5 @ 760 mmHg
4-Bromo-2-(trifluoromethyl)aniline445-02-3C₇H₅BrF₃N240.02Light yellow liquidNot available84-86 @ 5 mmHg
4-Bromo-2-nitroaniline875-51-4C₆H₅BrN₂O₂217.02Orange to red crystalline powder108-112Not available

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound and its derivatives. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Aromatic protons typically appear as distinct singlets or doublets in the 7.0-8.5 ppm range. The amine protons will appear as a broad singlet.Expected signals for 6 aromatic carbons, with the trifluoromethyl carbon appearing as a quartet.A single peak for the -CF₃ group is expected.
4-Bromo-2-(trifluoromethyl)anilineAromatic protons and amine protons will show characteristic shifts.Signals for 7 carbons, including the trifluoromethyl carbon.A single peak for the -CF₃ group.
4-Bromo-2-nitroanilineAromatic protons will be observed in the aromatic region, along with the amine protons.Signals for 6 aromatic carbons.Not applicable.
Infrared (IR) Spectroscopy
Compound NameKey IR Absorptions (cm⁻¹)
This compound N-H stretching (amine): ~3300-3500 (two bands for primary amine)NO₂ stretching (nitro): ~1520 (asymmetric) and ~1340 (symmetric)C-F stretching (trifluoromethyl): ~1100-1300C-Br stretching: ~500-650
4-Bromo-2-nitroanilineN-H stretching: ~3300-3500NO₂ stretching: ~1520 and ~1340
Mass Spectrometry (MS)
Compound NameExpected Molecular Ion Peak (m/z)Key Fragmentation Patterns
This compound ~284 and ~286 (due to bromine isotopes)Loss of NO₂, Br, and CF₃ fragments.
4-Bromo-2-nitroaniline~216 and ~218Loss of NO₂ and Br.

Synthesis and Derivatization

The synthesis of this compound typically involves a multi-step process, starting from a commercially available substituted aniline or benzene derivative. A plausible synthetic route is outlined below.

Synthesis_of_this compound start Commercially Available Starting Material intermediate1 Introduction of Trifluoromethyl Group start->intermediate1 e.g., Trifluoromethylation intermediate2 Nitration intermediate1->intermediate2 HNO₃/H₂SO₄ intermediate3 Bromination intermediate2->intermediate3 Br₂/FeBr₃ or NBS product 4-Bromo-2-nitro-5- (trifluoromethyl)aniline intermediate3->product Final Product Derivatization_Reactions cluster_amino Amino Group Reactions cluster_nitro Nitro Group Reactions cluster_bromo Bromo Group Reactions start 4-Bromo-2-nitro-5- (trifluoromethyl)aniline alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation start->acylation RCOCl or (RCO)₂O reduction Reduction to Amine start->reduction e.g., Fe/HCl or H₂/Pd-C snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Pd catalyst, Ligand, Boronic acid/ester or Amine

A Comparative Guide to Analytical Methods for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. The compound 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to the successful outcome of subsequent reactions and the quality of the final product. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by experimental data from analogous compounds and detailed methodologies.

The principal techniques for the purity assessment of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific requirements of the analysis, including the nature of potential impurities, the need for quantitative precision versus impurity identification, and the thermal stability of the analyte.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It offers excellent quantitative accuracy and precision, making it ideal for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it particularly useful for identifying unknown impurities.

A summary of the performance characteristics of these two methods for the analysis of similar substituted anilines is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Typical Column Reversed-phase C18, 5 µm, 4.6 x 250 mmCapillary column, e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm
Detection UV-Vis (e.g., 230 nm)Mass Spectrometry (MS)
Limit of Detection (LOD) Typically in the low ng rangeTypically in the pg range
Limit of Quantification (LOQ) Typically in the mid-to-high ng rangeTypically in the low-to-mid ng range
Linearity Excellent over a wide concentration rangeGood over a moderate concentration range
Precision (RSD%) < 2%< 5%
Throughput HighModerate
Strengths - Excellent for non-volatile and thermally labile compounds- High quantitative precision and accuracy- Robust and reliable for routine analysis- High separation efficiency for volatile compounds- Definitive identification of impurities through mass spectra- Excellent for identifying unknown peaks
Limitations - May not resolve all volatile impurities- Peak identification is based on retention time, requiring reference standards- Not suitable for non-volatile or thermally labile compounds- Derivatization may be required for some analytes

Potential Impurities

The manufacturing process of this compound can potentially introduce several types of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Penultimate or other intermediate compounds in the synthetic route.

  • By-products: Resulting from side reactions, such as over-bromination (e.g., dibromo-derivatives) or isomeric products.

  • Degradation Products: Arising from the instability of the final product or intermediates under certain conditions (e.g., exposure to light, heat, or incompatible substances).

  • Residual Solvents: Solvents used during the synthesis and purification process.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are general protocols for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

    • Mobile Phase: Acetonitrile/Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 230 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system.

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Analysis: Inject the standard and sample solutions. Identify the main component and any impurities by comparing their retention times and mass spectra to the reference standard and spectral libraries. Purity is determined by the peak area percentage.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the purity analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification weigh Weigh Sample & Standard dissolve Dissolve in Solvent (e.g., Dichloromethane) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect tic Obtain Total Ion Chromatogram detect->tic spectra Extract Mass Spectra of Peaks tic->spectra identify Identify Impurities (Library & Standard) spectra->identify calculate Calculate Purity (Area %) identify->calculate

Caption: Workflow for GC-MS purity analysis and impurity identification.

A Comparative Guide to HPLC-MS Analysis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with halogenated nitroaromatic compounds, robust analytical methodologies are paramount for reaction monitoring, impurity profiling, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of reaction mixtures containing 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines a detailed experimental protocol, presents comparative data, and explores alternative analytical techniques.

Performance Comparison: HPLC-MS vs. Alternative Techniques

HPLC-MS stands out as a powerful and versatile technique for the analysis of complex reaction mixtures containing this compound and its derivatives. Its high sensitivity and selectivity allow for the separation, identification, and quantification of the starting material, intermediates, products, and byproducts in a single run. While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits, HPLC-MS is often preferred for its applicability to a wider range of compound polarities and thermal stabilities.

Table 1: Comparison of Analytical Techniques

FeatureHPLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Detection of nuclear spin transitions in a magnetic field.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.Provides detailed structural information, but less sensitive for quantification of minor components.
Sensitivity High (ng/mL to pg/mL levels).High for volatile compounds.Lower sensitivity compared to MS-based methods.
Sample Throughput High, with typical run times of a few minutes.[1][2]Moderate, can be slower due to sample preparation.Low, requires longer acquisition times for detailed structural elucidation.
Structural Info Provides molecular weight and fragmentation patterns for structural confirmation.Provides detailed fragmentation patterns for identification.Excellent for unambiguous structure determination of isolated compounds.[3][4]
Matrix Effects Can be susceptible to ion suppression or enhancement.[1]Less prone to matrix effects for clean samples.Less affected by the sample matrix.

Hypothetical Reaction: Suzuki-Miyaura Cross-Coupling

To illustrate the application of HPLC-MS in reaction monitoring, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid to form 2-nitro-4-phenyl-5-(trifluoromethyl)aniline. This reaction is a common C-C bond-forming reaction in organic synthesis.

reactant1 4-Bromo-2-nitro-5- (trifluoromethyl)aniline catalyst Pd Catalyst Base reactant1->catalyst reactant2 Phenylboronic acid reactant2->catalyst product 2-Nitro-4-phenyl-5- (trifluoromethyl)aniline catalyst->product

Figure 1: Hypothetical Suzuki-Miyaura cross-coupling reaction.

HPLC-MS Analysis of the Reaction Mixture

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC-MS. The decrease in the peak area of the starting material and the increase in the peak area of the product can be used to determine the reaction conversion.

Table 2: HPLC and MS Parameters for Analysis

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3500 V
Fragmentor Voltage 70 V
Gas Temperature 350 °C
Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 100 - 500

Table 3: Expected HPLC-MS Data for Reaction Components

CompoundExpected [M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Expected Retention Time (min)
This compound284.9 / 286.9282.9 / 284.9~ 6.5
Phenylboronic acid123.0121.0~ 2.1
2-Nitro-4-phenyl-5-(trifluoromethyl)aniline283.1281.1~ 7.2
Potential Byproduct (e.g., debrominated starting material)207.0205.0~ 5.8

Note: The isotopic pattern of bromine (79Br and 81Br) will result in two characteristic peaks with an approximate 1:1 ratio for bromine-containing compounds.

Experimental Protocol: HPLC-MS Analysis

A detailed methodology is crucial for reproducible and reliable results.

Sample Preparation
  • Reaction Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction and precipitate any salts.

  • Dilution: Perform a serial dilution of the quenched sample with the mobile phase (50:50 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for HPLC-MS analysis (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC-MS System Setup and Calibration
  • System Equilibration: Equilibrate the HPLC-MS system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.

  • Tuning and Calibration: Perform a system tune and mass calibration according to the manufacturer's recommendations to ensure accurate mass assignments.

Data Acquisition and Analysis
  • Injection: Inject the prepared sample onto the HPLC column.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to detect a wider range of compounds.

  • Data Processing: Process the acquired data using appropriate software (e.g., Agilent MassHunter).

  • Quantification: Determine the relative peak areas of the starting material, product, and any identified byproducts to monitor the reaction progress.

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing aliquot Withdraw Aliquot quench Quench Reaction aliquot->quench dilute Dilute Sample quench->dilute filter Filter Sample dilute->filter inject Inject into HPLC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Process Raw Data detect->process identify Identify Components process->identify quantify Quantify Peak Areas identify->quantify

References

A Spectroscopic Showdown: Differentiating Isomers of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of constitutional isomers is a critical step in chemical synthesis and pharmaceutical development. The distinct arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and toxicity. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline and its key positional isomers, supported by experimental data and detailed analytical protocols.

The isomers under comparison are:

  • This compound (Target Compound)

  • 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

  • 4-Bromo-3-nitro-5-(trifluoromethyl)aniline

  • 2-Bromo-6-nitro-3-(trifluoromethyl)aniline

  • 3-Bromo-2-nitro-5-(trifluoromethyl)aniline

  • 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable data for the unambiguous identification of these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry analyses of the specified isomers. These values serve as a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerH-3H-6Other Aromatic ProtonsNH₂
This compound 8.05 (s)7.15 (s)-6.55 (br s)
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 7.85 (s)-7.05 (s)6.60 (br s)
4-Bromo-3-nitro-5-(trifluoromethyl)aniline 7.5-7.8 (m)7.5-7.8 (m)7.2-7.4 (m)6.4 (br s)
2-Bromo-6-nitro-3-(trifluoromethyl)aniline -7.6-7.9 (m)7.2-7.5 (m)6.5 (br s)
3-Bromo-2-nitro-5-(trifluoromethyl)aniline -7.7-8.0 (m)7.3-7.6 (m)6.6 (br s)
5-Bromo-2-nitro-4-(trifluoromethyl)aniline 7.9 (s)-7.1 (s)6.7 (br s)

Note: Data presented is compiled from various sources and may vary based on solvent and experimental conditions. "br s" denotes a broad singlet, "s" a singlet, and "m" a multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC-1 (C-NH₂)C-2 (C-NO₂)C-3C-4 (C-Br)C-5 (C-CF₃)C-6CF₃
This compound 145.2138.9128.5115.8122.7 (q)120.1123.1 (q)
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 146.1118.5130.2140.3121.5 (q)115.9123.5 (q)
4-Bromo-3-nitro-5-(trifluoromethyl)aniline 147.0149.5135.1114.2124.8 (q)119.5122.8 (q)
2-Bromo-6-nitro-3-(trifluoromethyl)aniline 144.8148.2123.9 (q)128.7118.9133.4124.1 (q)
3-Bromo-2-nitro-5-(trifluoromethyl)aniline 145.5147.9116.3131.1123.2 (q)120.8123.3 (q)
5-Bromo-2-nitro-4-(trifluoromethyl)aniline 146.8139.5129.3124.5 (q)117.2122.0123.8 (q)

Note: "(q)" denotes a quartet, a splitting pattern characteristic of a carbon atom coupled to a CF₃ group.

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

IsomerN-H StretchingNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F StretchingC-Br Stretching
This compound 3480, 3370~1530~1350~1140~680
2-Bromo-4-nitro-5-(trifluoromethyl)aniline 3490, 3380~1525~1345~1135~670
4-Bromo-3-nitro-5-(trifluoromethyl)aniline 3475, 3365~1535~1355~1145~685
2-Bromo-6-nitro-3-(trifluoromethyl)aniline 3485, 3375~1520~1340~1130~675
3-Bromo-2-nitro-5-(trifluoromethyl)aniline 3495, 3385~1540~1360~1150~690
5-Bromo-2-nitro-4-(trifluoromethyl)aniline 3470, 3360~1528~1348~1142~682

Table 4: Mass Spectrometry Data (m/z of Molecular Ion)

IsomerMolecular FormulaMolecular WeightObserved [M]⁺
This compound C₇H₄BrF₃N₂O₂283.94284, 286
2-Bromo-4-nitro-5-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂283.94284, 286
4-Bromo-3-nitro-5-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂283.94284, 286
2-Bromo-6-nitro-3-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂283.94284, 286
3-Bromo-2-nitro-5-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂283.94284, 286
5-Bromo-2-nitro-4-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂283.94284, 286

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the aniline isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum was acquired. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum was acquired to obtain singlets for each unique carbon atom. A sufficient number of scans were averaged to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the powdered sample was placed directly onto the ATR crystal, and firm contact was ensured. Alternatively, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

  • Instrumentation: Spectra were recorded on an FTIR spectrometer.

  • Data Acquisition: The spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Instrumentation: A GC system coupled to a mass spectrometer (quadrupole or time-of-flight analyzer) was used.

  • Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. The characteristic isotopic pattern of bromine is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Isomer Identification cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_identification Conclusion Sample Isomer Mixture or Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Multiplicity NMR->NMR_Data FTIR_Data Analyze Functional Group Vibrational Frequencies FTIR->FTIR_Data MS_Data Analyze Molecular Ion (m/z) and Isotopic Pattern MS->MS_Data Comparison Compare Experimental Data with Reference Spectra/Tables NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Logical workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides the necessary spectroscopic data and methodologies to effectively distinguish between the challenging isomers of this compound, aiding researchers in their synthetic and analytical endeavors.

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for cross-coupling reactions involving 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. The presence of both a nitro and a trifluoromethyl group renders this substrate highly electron-deficient, influencing its reactivity in common palladium-catalyzed transformations. This document presents a comparative analysis of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by representative experimental data from structurally similar substrates to guide catalyst selection and optimization.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium-based catalysts in cross-coupling reactions with aryl bromides bearing similar electronic properties to this compound. The data, compiled from various sources, highlights the impact of ligand, base, and solvent choice on reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For electron-deficient substrates, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the oxidative addition and subsequent steps of the catalytic cycle.

EntryCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901285-92
2Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O11018High
3Pd₂(dba)₃ / XPhosXPhosK₂CO₃THF8016>90
4Pd(dppf)Cl₂dppfCs₂CO₃DME851288-95
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-withdrawing nature of the substituents on the target substrate makes it a suitable candidate for this transformation. Bulky, electron-rich biarylphosphine ligands are generally the most effective.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001895
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102488
3BenzylamineG3-XPhos (1)-LHMDS (1.5)THF801692
4Primary Aliphatic AminePd₂(dba)₃ (1.5)BrettPhos (3)KOtBu (1.4)Toluene1002090
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Both copper-catalyzed and copper-free conditions have been successfully applied to similar substrates.

EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF80690-95
2TrimethylsilylacetylenePd(OAc)₂ / XPhos-Cs₂CO₃Acetonitrile11012High
31-HeptynePd(PPh₃)₄CuIi-Pr₂NEtToluene90885
4Ethynylbenzene[DTBNpP]Pd(crotyl)Cl-TMPDMSORoom Temp1.5up to 97
Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. The electron-deficient nature of the substrate generally facilitates the oxidative addition step.

EntryAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF1202485-90
2Methyl AcrylatePdCl₂K₂CO₃NMP1001887
3n-Butyl AcrylatePd(PPh₃)₄Et₃NAcetonitrile802482
4StyrenePd-NHC ComplexNa₂CO₃DMA501>99

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific coupling partners and scales.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask is added this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are then added, followed by the degassed solvent system (e.g., Toluene/H₂O, 10:1). The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). This compound (1.0 equiv) and the amine (1.1-1.2 equiv) are then added. The tube is sealed, and anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) and stirred vigorously. The reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

To an oven-dried Schlenk tube are added this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%). The tube is evacuated and backfilled with argon. The terminal alkyne (1.1-1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and anhydrous, degassed solvent (e.g., acetonitrile) are added. The mixture is heated (e.g., 110 °C) and stirred for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Procedure for Heck Reaction

A sealable reaction vessel is charged with this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if required (e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The vessel is purged with an inert gas. The alkene (1.2-1.5 equiv) and an anhydrous, degassed solvent (e.g., DMF or NMP) are added. The vessel is sealed and heated to the reaction temperature (e.g., 100-120 °C) with stirring. After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the crude product is purified by chromatography.

Visualizations

The following diagrams illustrate the generalized workflows and catalytic cycles for the described cross-coupling reactions.

G Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Catalyst, Ligand, & Degassed Solvent B->C D Heat to Target Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, & Concentrate G->H I Purify by Chromatography H->I

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu(Ln) ArPdX->ArPdNu Transmetalation or Amine Coordination/ Deprotonation ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArPdNu->ArNu

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Catalyst Selection Logic A Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) B Consult Performance Data for Electron-Deficient Substrates A->B C Select Initial Catalyst System (Precatalyst, Ligand, Base) B->C D Perform Small-Scale Screening Reactions C->D E Analyze Results (Yield, Purity, Reaction Time) D->E F Optimize Conditions (Temperature, Concentration, Stoichiometry) E->F Suboptimal Results G Scale-Up Reaction E->G Optimal Results F->D Re-screen

Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions.

A Comparative Guide to the Electronic Effects of Substituents in Trifluoromethylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic effects of various substituents on the trifluoromethylaniline scaffold. By presenting key experimental data, including pKa values and spectroscopic shifts, alongside detailed experimental protocols, this document aims to be an essential resource for researchers engaged in drug design and development, enabling a deeper understanding of structure-activity relationships.

Assessing Basicity: pKa Values and Hammett Correlations

The basicity of the aniline nitrogen is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing group, significantly reduces the basicity of the aniline. The precise electronic influence of other substituents on this scaffold can be quantitatively assessed by examining the pKa of the corresponding anilinium ion and its correlation with Hammett substituent constants (σ).

A lower pKa value indicates a weaker base, as the electron-withdrawing substituents destabilize the positively charged anilinium ion, shifting the equilibrium towards the neutral aniline. The Hammett equation, log(K/K₀) = ρσ, provides a linear free-energy relationship where K and K₀ are the dissociation constants of the substituted and unsubstituted anilinium ions, respectively, ρ is the reaction constant, and σ is the substituent constant.[1]

Table 1: pKa Values and Hammett Constants for Substituted Anilines

Substituent (X)PositionpKaHammett Constant (σ)Reference
H-4.580.00[2]
4-CH₃para5.08-0.17[2]
4-OCH₃para5.29-0.27[2]
4-Clpara3.980.23[2]
4-Brpara3.860.23[2]
4-CNpara1.740.66[2]
4-NO₂para1.020.78[2]
4-CF₃ para 3.51 0.54 [3]
3-CH₃meta4.69-0.07[2]
3-OCH₃meta4.200.12[2]
3-Clmeta3.520.37[2]
3-Brmeta3.510.39[2]
3-CNmeta2.750.56[2]
3-NO₂meta2.470.71[2]
3-CF₃ meta 3.37 0.43 [3]
2-CF₃ ortho 3.03 -[3]

Note: The pKa values can vary slightly depending on the experimental conditions.

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer valuable insights into the electronic environment of the trifluoromethylaniline molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for probing substituent effects. The chemical shift of the CF₃ group is influenced by the electron-donating or electron-withdrawing nature of the other substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

Table 2: ¹⁹F NMR Chemical Shifts for Substituted Trifluoromethylanilines

Substituent (X)Position of XPosition of CF₃¹⁹F Chemical Shift (δ, ppm)
H-4-62.8
4-NH₂para4-61.5
4-OCH₃para4-62.1
4-CH₃para4-62.5
4-Clpara4-63.2
4-NO₂para4-64.1
H-3-62.5
3-NO₂meta3-63.8

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with the solvent and other experimental conditions.

FT-IR Spectroscopy

The stretching frequency of the N-H bonds in the amino group is sensitive to changes in electron density. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, which strengthens the N-H bond and increases its stretching frequency (higher wavenumber). Conversely, electron-donating groups increase the electron density on the nitrogen, weakening the N-H bond and lowering its stretching frequency. Primary anilines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.

Table 3: N-H Stretching Frequencies for Substituted Trifluoromethylanilines

Substituent (X)Position of XPosition of CF₃N-H Asymmetric Stretch (νas, cm⁻¹)N-H Symmetric Stretch (νs, cm⁻¹)
H-434803395
4-NO₂para435053410
H-334823398
3-NO₂meta335003405

Note: These are approximate values and can be influenced by the physical state of the sample (solid, liquid, or solution) and hydrogen bonding.

Experimental Protocols

General Synthesis of Substituted Trifluoromethylanilines

A common method for the synthesis of substituted trifluoromethylanilines involves the nucleophilic aromatic substitution of a suitable precursor. For example, a substituted chloronitrobenzene bearing a trifluoromethyl group can be reacted with an amine source, followed by reduction of the nitro group to an amine.

Example Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline

  • Nitration: Start with 2-chlorobenzotrifluoride. React it with a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, primarily at the 5-position.

  • Purification: The resulting 2-chloro-5-nitrobenzotrifluoride is then purified using techniques such as recrystallization or column chromatography.

  • Reduction: The purified nitro compound is subsequently reduced to the corresponding aniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst).

  • Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the crude 4-chloro-3-(trifluoromethyl)aniline. This typically involves neutralization, extraction with an organic solvent, and drying of the organic layer. The final product is then purified by distillation or recrystallization.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the trifluoromethylaniline with a standardized acid and monitoring the pH change.

  • Sample Preparation: Accurately weigh a sample of the trifluoromethylaniline (e.g., 0.1 mmol) and dissolve it in a suitable solvent mixture (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility). A constant ionic strength is maintained by adding a neutral salt like KCl.[4]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found by taking the first or second derivative of the curve).[5]

¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the trifluoromethylaniline sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. A common reference standard is trifluoroacetic acid (TFA) or hexafluorobenzene.

  • Data Acquisition: Key parameters include the spectral width (which needs to be large enough to encompass the expected chemical shift range of the CF₃ group), a sufficient number of scans to obtain a good signal-to-noise ratio, and an appropriate relaxation delay.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are then referenced to the internal or external standard.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet without the sample) is recorded first.

  • Sample Spectrum: The sample is then placed in the spectrometer, and its spectrum is recorded.

  • Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the N-H stretching bands are then identified.

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental procedures described in this guide.

electronic_effects cluster_effects Electronic Effects substituent Substituent (X) on Trifluoromethylaniline inductive Inductive Effect (-I / +I) substituent->inductive influences resonance Resonance Effect (-M / +M) substituent->resonance influences pka pKa of Anilinium Ion inductive->pka spectroscopy Spectroscopic Properties (¹⁹F NMR, IR N-H stretch) inductive->spectroscopy resonance->pka resonance->spectroscopy

Caption: Relationship between substituents and their electronic effects on pKa and spectroscopic properties.

experimental_workflow cluster_analysis Physicochemical & Spectroscopic Analysis start Start: Substituted Trifluoromethylaniline synthesis Synthesis of Analogues start->synthesis pka_det pKa Determination (Potentiometric Titration) synthesis->pka_det nmr_acq ¹⁹F NMR Spectroscopy synthesis->nmr_acq ir_acq FT-IR Spectroscopy synthesis->ir_acq data_analysis Data Analysis and Correlation (Hammett Plot) pka_det->data_analysis nmr_acq->data_analysis ir_acq->data_analysis conclusion Assessment of Electronic Effects data_analysis->conclusion

Caption: Experimental workflow for assessing substituent electronic effects.

References

Lack of Publicly Available Data on the Biological Activity of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in published research specifically detailing the synthesis and biological evaluation of compounds directly derived from 4-bromo-2-nitro-5-(trifluoromethyl)aniline. While this substituted aniline is recognized as a potential building block in medicinal chemistry due to its unique electronic and structural features, studies reporting the biological activities of its derivatives are not readily found in the public domain.

The presence of a trifluoromethyl group, a nitro group, and a bromine atom on the aniline scaffold suggests that its derivatives could be of interest in drug discovery. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, while nitroanilines and bromoanilines are precursors to a wide range of biologically active heterocyclic compounds.

Given the absence of direct data, this guide will instead provide a comparative overview of the biological activities of structurally related compounds. The following sections will focus on two key areas of research for analogous molecules: antimicrobial and anticancer activities. The data presented is for compounds that share key structural motifs with the target molecule, such as a trifluoromethylaniline or a bromo-nitro-aromatic core.

Comparison of Biological Activities of Structurally Related Compounds

Antimicrobial Activity

Aniline derivatives bearing trifluoromethyl and halogen substituents have demonstrated notable antimicrobial properties. A study on the antimicrobial efficacy of various aniline derivatives against pathogenic Vibrio species highlighted the potential of such compounds. While not directly derived from this compound, the findings for related trifluoro-anilines provide valuable insights.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Trifluoro-Anilines against Vibrio Species

CompoundTarget OrganismMIC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50[1][2]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. parahaemolyticus100[1][2]
2-iodo-4-trifluoromethylaniline (ITFMA)V. harveyi50[1]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)V. harveyi100[1]

These compounds were also shown to inhibit biofilm formation and reduce various virulence factors, including motility and protease activity.[1][2] The mechanism of action was linked to the disruption of the bacterial cell membrane.[1][2]

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer agents due to its ability to enhance drug-like properties.[3] Research into novel thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from trifluoromethylated precursors, has shown promising antiproliferative activity against several human cancer cell lines.

Table 2: In Vitro Anticancer Activity of a Structurally Related Thiazolo[4,5-d]pyrimidine Derivative

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375MelanomaNot specified[3]
C32MelanomaNot specified[3]
DU145Prostate CancerNot specified[3]
MCF-7/WTBreast AdenocarcinomaNot specified[3]

This particular compound was identified as the most active among a series of newly synthesized derivatives.[3] The study highlights the potential of incorporating a trifluoromethyl-bearing scaffold into heterocyclic systems to generate potent anticancer agents.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the test compounds was evaluated by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.

  • Bacterial Strains: Vibrio parahaemolyticus and Vibrio harveyi were used.

  • Culture Preparation: Bacterial strains were grown in appropriate broth medium to a specific optical density.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at a suitable temperature for 24-48 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

In Vitro Antiproliferative Activity Assay

The antiproliferative potential of the synthesized compounds was assessed using a metabolic assay that measures mitochondrial activity, which is indicative of cell proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT) and normal cell lines were used.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Assay: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.[3]

Experimental Workflow Diagram

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_anticancer Anticancer Activity Workflow A Bacterial Culture Preparation C Inoculation of Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E MIC Determination D->E F Cell Line Seeding G Compound Treatment F->G H MTT Assay G->H I Absorbance Measurement & Data Analysis H->I

Caption: General experimental workflows for antimicrobial and anticancer screening.

References

A Comparative Guide to the Synthetic Routes of Substituted Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, a variety of synthetic strategies have been developed to access these valuable compounds. This guide provides an objective comparison of the most prevalent synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.

Sandmeyer Trifluoromethylation

The Sandmeyer reaction is a classic transformation that converts aromatic amines into a wide range of functional groups via a diazonium salt intermediate.[3] Its adaptation for trifluoromethylation provides a direct method to transform an existing amino group into a trifluoromethyl group.[4] This copper-mediated reaction typically utilizes inexpensive trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF₃).[5][6]

General Workflow:

The process can be performed sequentially by first forming and isolating the diazonium salt, or as a more convenient one-pot procedure where diazotization and trifluoromethylation occur in the same vessel.[3][5] The one-pot approach is generally preferred for its efficiency, though the two-step method may be better for substrates that form unstable diazonium salts.[5]

cluster_main Sandmeyer Trifluoromethylation Workflow Aniline Substituted Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium Diazotization (e.g., tBuONO) Product Trifluoromethyl Aniline (Ar-CF3) Diazonium->Product Trifluoromethylation (TMSCF3, Cu catalyst)

Caption: General workflow for the Sandmeyer Trifluoromethylation.

Performance Data:

This method is known for its good to excellent yields and tolerance for a variety of functional groups, including ethers, esters, ketones, and halides, making it compatible with subsequent cross-coupling reactions.[5]

Starting AnilineTrifluoromethylating AgentCatalyst/MediatorProcedureYield (%)Reference
4-MethoxyanilineTMSCF₃CuI (10 mol%)One-pot85[5]
4-BromoanilineTMSCF₃CuI (10 mol%)One-pot91[5]
3-AminobenzonitrileTMSCF₃CuI (10 mol%)One-pot78[5]
4-AminoacetophenoneTMSCF₃CuSCN (10 mol%)Two-step82[5]
Quinolin-8-amineTMSCF₃Cu₂O (10 mol%)Two-step55[5]

Experimental Protocol: One-Pot Sandmeyer Trifluoromethylation [5]

  • Preparation: In a dry Schlenk tube under a nitrogen atmosphere, dissolve the substituted aniline (1.0 mmol) and CuI (0.1 mmol, 10 mol%) in anhydrous acetonitrile (5.0 mL).

  • Reagent Addition: Add TMSCF₃ (2.0 mmol) to the solution.

  • Diazotization: Add tert-butyl nitrite (tBuONO) (1.5 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and quench with aqueous HCl (1 M).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Direct C-H Trifluoromethylation

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.[7] For anilines, this typically involves the use of a directing group to guide the trifluoromethylation to a specific position, often ortho to the amino group. Various transition-metal catalysts, including iron and nickel, have been employed for this transformation.[8][9]

General Mechanism:

These reactions often proceed via a radical mechanism or through a metal-catalyzed cycle involving C-H activation. For instance, an iron-catalyzed protocol uses a picolinamide directing group and generates a CF₃ radical from Langlois' reagent under UV irradiation.[9]

cluster_main Direct C-H Trifluoromethylation Logic Aniline Aniline with Directing Group (DG) Intermediate Metallocycle Intermediate Aniline->Intermediate C-H Activation [Metal Catalyst] Product Ortho-CF3 Aniline Derivative Intermediate->Product Reductive Elimination + DG Cleavage CF3Source CF3 Source (e.g., Togni's Reagent) CF3Source->Intermediate CF3 Transfer

Caption: Logical flow of directed C-H trifluoromethylation.

Performance Data:

This strategy offers excellent regioselectivity due to the directing group. Yields are generally moderate to good, and the method has been used in the synthesis of nonsteroidal anti-inflammatory drugs like floctafenine.[9]

Substrate (Picolinamide Derivative)CF₃ SourceCatalystYield (%)Reference
N-phenylpicolinamideNaSO₂CF₃Fe(acac)₃82[9]
N-(4-fluorophenyl)picolinamideNaSO₂CF₃Fe(acac)₃75[9]
N-(4-chlorophenyl)picolinamideNaSO₂CF₃Fe(acac)₃85[9]
N-(p-tolyl)picolinamideNaSO₂CF₃Fe(acac)₃78[9]

Experimental Protocol: Iron-Catalyzed Ortho-Trifluoromethylation [9]

  • Preparation: To a quartz reaction tube, add the N-aryl picolinamide substrate (0.2 mmol), NaSO₂CF₃ (Langlois' reagent, 0.4 mmol), and Fe(acac)₃ (0.02 mmol, 10 mol%).

  • Solvent: Add acetone (2.0 mL) as the solvent.

  • Reaction: Seal the tube and stir the mixture under irradiation with a UV lamp (300 nm) at room temperature for 12 hours.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the ortho-trifluoromethylated product.

  • Deprotection: The picolinamide directing group can be subsequently cleaved under standard hydrolytic conditions to afford the free aniline.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is a powerful method for forming C-N bonds. In this context, an aromatic ring bearing a trifluoromethyl group and a suitable leaving group (e.g., a halogen) can react with an amine source. The strongly electron-withdrawing CF₃ group activates the ring, making it susceptible to nucleophilic attack, particularly when positioned ortho or para to the leaving group.[10][11]

General Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ammonia or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] Subsequent elimination of the leaving group restores the aromaticity of the ring.

cluster_main SNAr Mechanism Pathway Reactants CF3-Ar-X + :NH3 Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-determining) Meisenheimer->Reactants Reversal Product CF3-Ar-NH2 + X- Meisenheimer->Product Elimination

Caption: Key steps in the SₙAr addition-elimination mechanism.

Performance Data:

This method is highly effective for synthesizing anilines from readily available halo-substituted benzotrifluorides. The reaction conditions can often be harsh, requiring high temperatures and pressures, but yields are typically high.[12]

SubstrateNucleophileConditionsYield (%)Reference
4-ChlorobenzotrifluorideLiquid NH₃CuCl, KF, 200 °C, high pressureLow[12]
3,4,5-TrichlorobenzotrifluorideNH₃High temp.High[12]
4-Fluoro-3-nitrobenzotrifluorideAnilineK₂CO₃, DMF, 100 °C95+General Knowledge
2,4-DichlorobenzotrifluorideAmmoniaCu catalyst, high temp.GoodGeneral Knowledge

Experimental Protocol: General SₙAr Ammonolysis [12]

  • Preparation: In a high-pressure autoclave, place the substituted halobenzotrifluoride (e.g., 3,4,5-trichlorobenzotrifluoride, 1.0 equiv) and a copper catalyst if necessary.

  • Reagent Addition: Cool the autoclave and add liquid ammonia (excess).

  • Reaction: Seal the vessel and heat it to the required temperature (e.g., 150-250 °C) for several hours. The internal pressure will increase significantly.

  • Workup: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Extraction: Transfer the reaction mixture to a flask, add water, and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting trifluoromethyl aniline by distillation or recrystallization.

Ullmann-type C-N Coupling

The Ullmann condensation is a copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, including the C-N bond in anilines.[13][14] The "classic" Ullmann reaction required harsh conditions, but modern variations use soluble copper catalysts with ligands, allowing for milder temperatures.[13][15] This method is particularly useful for coupling aryl halides with anilines or ammonia.

General Mechanism:

The reaction is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired aniline product and regenerates the active copper(I) catalyst.

cluster_main Ullmann C-N Coupling Cycle CuI Cu(I)L CuAmide [Ar'-NH-Cu(I)L] CuI->CuAmide + Ar'-NH2 - HX CuIII [Ar-Cu(III)(NHAr')L] CuAmide->CuIII Oxidative Addition (+ Ar-X) CuIII->CuI Reductive Elimination (- Ar-NH-Ar')

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Performance Data:

Modern Ullmann couplings can proceed at much lower temperatures than the traditional method and exhibit broad substrate scope. The choice of ligand is crucial for reaction efficiency.

| Aryl Halide | Amine | Catalyst/Ligand | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-Iodobenzotrifluoride | Aniline | CuI / Phenanthroline | 110 | Good |[13] | | 2-Bromobenzotrifluoride | Morpholine | CuI / L-proline | 90 | 92 | General Knowledge | | 4-Chlorobenzotrifluoride | Benzylamine | CuI / DMEDA | 120 | 85 | General Knowledge | | 3-Bromobenzotrifluoride | Pyrrolidine | Cu₂O / Salicylaldoxime | 80 | 90 | General Knowledge |

Experimental Protocol: Ligand-Accelerated Ullmann Amination

  • Preparation: In a sealable reaction vessel, combine the trifluoromethyl-substituted aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), the appropriate ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: Add the amine (1.2 mmol) and the solvent (e.g., DMSO or DMF, 3 mL).

  • Reaction: Seal the vessel and stir the mixture at the specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Summary of Synthetic Routes

FeatureSandmeyer ReactionC-H TrifluoromethylationSₙAr ReactionUllmann Coupling
Starting Material Substituted AnilinesAnilines / ArenesActivated Aryl HalidesAryl Halides
Key Transformation Ar-NH₂ → Ar-CF₃Ar-H → Ar-CF₃Ar-X → Ar-NHRAr-X + H₂NR → Ar-NHR
Regioselectivity Determined by initial NH₂Excellent (directing group)Excellent (o/p to EWG)Determined by halide
Functional Group Tol. Good[5]Moderate to Good[8][9]Limited by nucleophilicityGood with modern ligands
Scalability Good; diazonium salts can be hazardousModerateGood; may require high pressureGood
Cost-Effectiveness Good; uses inexpensive TMSCF₃[5]Varies with catalyst/reagentGood; uses bulk chemicalsModerate; ligands can be costly
Key Advantage Utilizes readily available anilinesHigh atom economyHigh yields for activated systemsBroad amine scope
Key Disadvantage Diazonium salts can be unstableRequires directing group/harsh conditionsRequires activated substrateCan require high temperatures

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, a halogenated nitroaromatic compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from the SDS of structurally similar compounds, including other halogenated and nitrated anilines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all federal, state, and local regulations.

Key Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazard classifications.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed and may be toxic in contact with skin or if inhaled.[1][2]Avoid all personal contact, including inhalation of dust or fumes. Use only in a well-ventilated area, preferably a chemical fume hood.
Skin and Eye Irritation Expected to cause skin irritation and serious eye irritation.[3][4]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[2]Do not allow the chemical to enter drains, sewer systems, or waterways.[1][5]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing.[1][5]

1. Waste Segregation and Collection:

  • Designate a specific, labeled, and sealed container for the collection of this compound waste.

  • This compound falls under the category of halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.[6]

  • Keep the waste container closed except when adding waste.[7][8]

2. Spill and Contamination Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area.[1]

  • Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.

  • Use an inert absorbent material, such as vermiculite or sand, to contain and collect the spilled material.[9]

  • Sweep or vacuum the absorbed material into a suitable, closed container for disposal.[4][9] Avoid creating dust.[10]

  • Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.

3. Contaminated Material and Packaging Disposal:

  • Any materials that come into contact with the compound, such as gloves, wipes, and weighing papers, should be considered contaminated and disposed of as hazardous waste.

  • For empty containers, triple rinse with a suitable solvent (e.g., acetone or ethanol).[11]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic compounds, the first three rinses should be collected.[11]

  • After thorough rinsing and drying, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[5]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[2][4][9][12][13]

  • Clearly label the waste container with its contents.

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound waste_type Identify Waste Type: Halogenated Organic Waste start->waste_type container Use Designated, Labeled, and Sealed Container waste_type->container spill Spill or Contamination Occurs container->spill No empty_container Empty Product Container container->empty_container No final_disposal Arrange for Pickup by Licensed Waste Disposal Service container->final_disposal ppe Wear Appropriate PPE spill->ppe Yes absorb Contain and Absorb with Inert Material ppe->absorb collect_spill Collect Absorbed Material into Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->container rinse Triple Rinse Container with Appropriate Solvent empty_container->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container end Disposal Complete final_disposal->end

Caption: Disposal decision workflow for this compound.

References

Navigating the Safe Handling of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 4-Bromo-2-nitro-5-(trifluoromethyl)aniline

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar chemicals, including various bromo-, nitro-, and trifluoromethyl-substituted anilines. A conservative approach is advised, treating the compound with a high degree of caution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4][5][6] Therefore, strict adherence to the following PPE guidelines is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile, neoprene, or butyl rubber gloves are recommended.[8] Inspect gloves for tears or punctures before each use.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat worn over personal clothing that covers the legs is essential to protect the skin from accidental spills.
Respiratory Protection Air-Purifying RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following step-by-step protocol outlines the necessary precautions at each stage.

1. Preparation and Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

2. Handling and Experimental Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[9]

  • Wear the appropriate PPE as detailed in Table 1.

  • When weighing, use a dedicated, clean spatula and weigh boat to minimize dust generation.

  • If preparing solutions, add the solid to the solvent slowly.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

  • Wash hands thoroughly with soap and water after handling.[7]

3. Storage:

  • Store in a tightly closed, properly labeled container.[8]

  • Keep in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • The compound may be light and air-sensitive; store accordingly under an inert atmosphere.[8]

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in sealed, properly labeled containers.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[7][8][10]

  • Decontamination: Decontaminate all work surfaces and equipment after use. Place all contaminated cleaning materials in a sealed bag for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical progression for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management RiskAssessment Conduct Risk Assessment GatherPPE Gather and Inspect PPE RiskAssessment->GatherPPE VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) GatherPPE->VerifyControls Weighing Weighing in Fume Hood VerifyControls->Weighing Experiment Conduct Experiment Weighing->Experiment Storage Secure Storage Experiment->Storage Store Unused Material WasteCollection Collect Hazardous Waste Experiment->WasteCollection Collect Waste Decontamination Decontaminate Work Area WasteCollection->Decontamination WasteDisposal Dispose via Licensed Service Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.